4-Quinazolinecarbonitrile
Description
Properties
IUPAC Name |
quinazoline-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCVBVXRDBPFIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80189665 | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36082-71-0 | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036082710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinazolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Quinazolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-quinazolinecarbonitrile, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details a primary synthetic route, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The introduction of a carbonitrile moiety at the 4-position of the quinazoline ring system yields this compound, a versatile intermediate for the synthesis of a wide array of functionalized quinazoline derivatives. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, making it a valuable synthon for the construction of novel therapeutic agents. This guide outlines a reliable synthetic method for the preparation of this compound and provides a detailed account of its structural and spectroscopic characterization.
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the nucleophilic substitution of a halogen at the 4-position of a quinazoline ring with a cyanide source. The typical precursor for this reaction is 4-chloroquinazoline, which is commercially available or can be synthesized from quinazolin-4(3H)-one.
Reaction Scheme:
Experimental Protocol: Cyanation of 4-Chloroquinazoline
This protocol is based on established cyanation methodologies for heterocyclic compounds.
Materials:
-
4-Chloroquinazoline
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroquinazoline (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add potassium cyanide (1.5 eq) to the solution. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physicochemical and spectroscopic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅N₃ |
| Molecular Weight | 155.16 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not definitively reported in searches |
| CAS Number | 36082-71-0 |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the analysis of its structural features and comparison with related compounds.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~9.1 - 9.3 | s | - | H-2 |
| ~8.2 - 8.4 | d | ~8.0 - 8.5 | H-5 |
| ~8.0 - 8.2 | d | ~8.0 - 8.5 | H-8 |
| ~7.8 - 8.0 | t | ~7.5 - 8.0 | H-7 |
| ~7.6 - 7.8 | t | ~7.5 - 8.0 | H-6 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 |
| ~152 - 154 | C-8a |
| ~148 - 150 | C-4 |
| ~134 - 136 | C-7 |
| ~129 - 131 | C-5 |
| ~128 - 130 | C-6 |
| ~125 - 127 | C-8 |
| ~120 - 122 | C-4a |
| ~115 - 117 | -C≡N |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 - 3100 | Medium | Aromatic C-H stretch |
| ~2220 - 2240 | Strong | C≡N stretch (nitrile) |
| ~1600 - 1620 | Medium | C=N stretch (quinazoline ring) |
| ~1480 - 1580 | Strong | Aromatic C=C ring stretch |
Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)
| m/z | Relative Intensity | Assignment |
| 155 | High | [M]⁺ (Molecular Ion) |
| 128 | Medium | [M - HCN]⁺ |
| 102 | Medium | [C₇H₄N]⁺ |
Experimental and Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical workflows for the synthesis and characterization of this compound.
A Technical Guide to the Physicochemical Properties of 4-Quinazolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core functionalized with a nitrile group at the 4-position. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature of the nitrile group at the 4-position significantly influences the chemical reactivity of the quinazoline ring, making it a key synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its chemical reactivity.
Core Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are essential for predicting its behavior in biological systems and for guiding drug design and development processes. While experimental data for this specific compound is limited in the public domain, predicted values provide useful estimates.
| Property | Value (Predicted) | Source(s) |
| Molecular Formula | C₉H₅N₃ | [1] |
| Molecular Weight | 155.16 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| logP | Data not available | |
| Solubility | Data not available |
Note: The lack of available experimental data highlights an opportunity for further research to characterize this compound fully.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below. These protocols are based on established methods for similar heterocyclic compounds.
Synthesis of this compound
One established method for the synthesis of this compound involves the reaction of quinazoline 3-oxide with hydrogen cyanide.[2] An alternative synthesis is the oxidation of 4-cyano-3,4-dihydroquinazoline with potassium ferricyanide in an alkaline medium.[2]
Materials:
-
Quinazoline 3-oxide
-
Hydrogen cyanide (or a cyanide salt with a proton source)
-
Solvent (e.g., a suitable organic solvent)
-
Reaction vessel
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve quinazoline 3-oxide in a suitable solvent in a reaction vessel equipped with a stirrer.
-
Carefully add hydrogen cyanide to the solution. The reaction should be carried out in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.
-
Stir the reaction mixture at a controlled temperature for a specified duration to ensure the completion of the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
-
Characterize the final product using spectroscopic methods (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Determination of Melting Point
The melting point is a crucial indicator of a compound's purity.
Methodology: Capillary Method
-
Finely powder a small, dry sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/minute for a preliminary determination.[3]
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
Determination of pKa
The acid dissociation constant (pKa) is critical for understanding the ionization state of a compound at physiological pH.
Methodology: Potentiometric Titration [4]
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO if solubility is low).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa can be determined from the inflection point of the sigmoid curve, which corresponds to the pH at the half-equivalence point.[4]
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability.
Methodology: Shake-Flask Method [5]
-
Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a precisely weighed amount of this compound in a known volume of one of the phases.
-
Add a known volume of the other phase to a separatory funnel.
-
Shake the funnel for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[5]
-
Allow the two phases to separate completely.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Aqueous Solubility
Solubility is a critical factor influencing a drug's absorption and bioavailability.
Methodology: Equilibrium Shake-Flask Method [7][8]
-
Add an excess amount of solid this compound to a known volume of a specified aqueous medium (e.g., water or a buffer at a relevant pH) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by filtration or centrifugation.
-
Determine the concentration of the dissolved this compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
Chemical Reactivity and Experimental Workflow
The 4-position of the quinazoline ring in this compound is highly susceptible to nucleophilic attack.[2] This reactivity is a key feature for the chemical derivatization of this scaffold.
Reaction with Nucleophiles
This compound readily reacts with various nucleophiles, such as active methylene compounds and ketones, in the presence of a base.[2] The nucleophile attacks the electron-deficient C4 position, leading to the displacement of the nitrile group or addition-elimination reactions. This reactivity provides a versatile platform for synthesizing a diverse library of 4-substituted quinazoline derivatives.
Caption: Nucleophilic substitution workflow on this compound.
Conclusion
References
- 1. This compound,(CAS# 36082-71-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. agilent.com [agilent.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
Solubility Profile of 4-quinazolinecarbonitrile and Its Derivatives in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with a wide array of biological activities. Understanding the solubility of quinazoline derivatives, such as 4-quinazolinecarbonitrile, is a critical prerequisite in drug discovery and development, profoundly impacting formulation, bioavailability, and the design of in vitro assays. While the parent quinazoline is known to be water-soluble, the solubility of its derivatives can fluctuate significantly based on their specific substitutions.[1]
Quantitative Solubility Data of Quinazoline Derivatives
While direct data for this compound is sparse, studies on related pyrazoloquinazoline derivatives offer valuable insights into their solubility in various organic solvents. The following table summarizes the mole fraction solubility of several pyrazoloquinazoline derivatives at different temperatures. The data indicates that solubility generally increases with temperature and is greatest in N,N-dimethylformamide (DMF).[2]
Table 1: Mole Fraction Solubility (x) of Pyrazoloquinazoline Derivatives in Organic Solvents [2]
| Compound | Solvent | T = 298.15 K | T = 308.15 K | T = 318.15 K | T = 328.15 K |
| Derivative A | N,N-dimethylformamide (DMF) | 0.0198 | 0.0254 | 0.0312 | 0.0371 |
| Dimethyl sulfoxide (DMSO) | 0.0121 | 0.0153 | 0.0187 | 0.0221 | |
| Tetrahydrofuran (THF) | 0.0045 | 0.0058 | 0.0071 | 0.0085 | |
| 1,4-Dioxane | 0.0031 | 0.0040 | 0.0049 | 0.0058 | |
| Ethyl Acetate | 0.0018 | 0.0023 | 0.0029 | 0.0035 | |
| Derivative B | N,N-dimethylformamide (DMF) | 0.0215 | 0.0276 | 0.0339 | 0.0402 |
| Dimethyl sulfoxide (DMSO) | 0.0132 | 0.0168 | 0.0205 | 0.0242 | |
| Tetrahydrofuran (THF) | 0.0050 | 0.0064 | 0.0079 | 0.0094 | |
| 1,4-Dioxane | 0.0035 | 0.0045 | 0.0055 | 0.0065 | |
| Ethyl Acetate | 0.0020 | 0.0026 | 0.0032 | 0.0038 |
Note: "Derivative A" and "Derivative B" are representative of the pyrazoloquinazoline compounds studied in the cited literature. The original study provides data for a larger set of derivatives.
Additionally, limited data on a complex derivative of quinazoline-7-carbonitrile showed a kinetic solubility in the micromolar range in a physiologically relevant aqueous buffer.[1] This highlights that while solubility in aqueous media may be low, it can differ significantly in organic solvents.[1]
Experimental Protocol for Solubility Determination
A reliable and widely accepted technique for determining the equilibrium solubility of crystalline compounds like quinazoline derivatives is the gravimetric method.[1][2][3][4][5]
Objective: To determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
The quinazoline compound to be tested.
-
Selected high-purity organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile).
-
Thermostatically controlled shaker or water bath.
-
Centrifuge.
-
Analytical balance.
-
Sealed vials or flasks.
-
Calibrated pipettes.
-
Syringe filters (e.g., 0.45 µm).
-
Pre-weighed evaporation dishes or vials.
-
Vacuum oven.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid quinazoline compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.
-
Equilibration: The vials are placed in a thermostatically controlled shaker or water bath and agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is removed from the shaker and centrifuged at high speed to pellet the undissolved solid. Alternatively, the solution can be allowed to stand undisturbed at the specified temperature until the excess solid settles.
-
Sample Withdrawal: A precise aliquot of the clear supernatant is carefully withdrawn using a calibrated pipette. To prevent the transfer of any particulate matter, the sample is passed through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: The solvent from the accurately measured volume of the saturated solution is evaporated under controlled conditions, typically in a vacuum oven at a temperature that does not cause decomposition of the compound, until a constant weight of the solid residue is achieved.
-
Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken. The result is typically expressed in units such as g/L or mol/L.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key processes relevant to the study of quinazoline derivatives.
Caption: Experimental workflow for the gravimetric method.
Caption: Inhibition of EGFR/VEGFR-2 signaling by quinazolines.
Mechanism of Action Context
Quinazoline derivatives are notable as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][7][8] These compounds often function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation events that trigger downstream signaling cascades.[7] This mechanism ultimately hinders processes like angiogenesis and cell proliferation, which are crucial for tumor growth.[8] The dual inhibition of both EGFR and VEGFR-2 is an effective therapeutic strategy.[6][7]
While specific, quantitative solubility data for this compound in organic solvents remains to be published, the information available for structurally related pyrazoloquinazoline derivatives provides a valuable starting point for researchers. The solubility is shown to be solvent and temperature-dependent, with DMF being a particularly effective solvent for this class of compounds. For drug development professionals, it is imperative to experimentally determine the solubility of this compound in the desired solvent systems. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for obtaining this critical data, which is essential for advancing the research and application of this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Spectroscopic and Synthetic Profile of 4-Quinazolinecarbonitrile: A Technical Guide for Researchers
Introduction
4-Quinazolinecarbonitrile is a heterocyclic organic compound featuring a quinazoline core with a nitrile group substituted at the fourth position. The quinazoline scaffold is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. The nitrile functionality provides a versatile chemical handle for further synthetic modifications, making this compound a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the predicted spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, a plausible synthetic route, and detailed experimental protocols for its characterization.
Predicted Spectroscopic Data
Due to the limited availability of experimentally-derived public data for this compound, the following spectroscopic data is predicted based on the analysis of structurally related compounds, such as quinazoline and aromatic nitriles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.30 | s | - | H-2 |
| ~8.40 | d | 8.0 | H-5 |
| ~8.15 | d | 8.0 | H-8 |
| ~8.00 | t | 7.5 | H-7 |
| ~7.80 | t | 7.5 | H-6 |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-2 |
| ~152.0 | C-8a |
| ~135.0 | C-7 |
| ~131.0 | C-4 |
| ~130.0 | C-5 |
| ~129.5 | C-6 |
| ~122.0 | C-4a |
| ~118.0 | C-8 |
| ~115.0 | -C≡N |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2230 | Strong, Sharp | C≡N stretch |
| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Medium | C-H in-plane bend |
| ~760 | Strong | C-H out-of-plane bend |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 155 | 100 | [M]⁺ (Molecular Ion) |
| 128 | 60 | [M - HCN]⁺ |
| 101 | 40 | [C₇H₃N]⁺ |
| 76 | 20 | [C₆H₄]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyanation of a 4-haloquinazoline precursor. A general procedure is outlined below:
Materials:
-
4-Chloroquinazoline
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline (1 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette to remove any suspended particles.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the free induction decay (FID) with an exponential window function and perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR spectrometer.
-
Use a standard proton-decoupled pulse sequence.
-
A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty FT-IR spectrometer.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is obtained after automatic subtraction of the background spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
For a solid sample like this compound, a direct insertion probe is a suitable method for sample introduction into the mass spectrometer.
Data Acquisition (Electron Ionization - EI):
-
Use a mass spectrometer equipped with an EI source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-200).
-
The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-Quinazolinecarbonitrile and its Derivatives for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-quinazolinecarbonitrile, with a particular focus on the parent compound and its 2-phenyl derivative. Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document consolidates key information on their chemical identity, synthesis, and biological activity, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identification and Properties
Two primary compounds are the focus of this guide: the unsubstituted parent molecule, quinazoline-4-carbonitrile, and its widely studied derivative, 2-phenylquinazoline-4-carbonitrile.
Quinazoline-4-carbonitrile
2-Phenylquinazoline-4-carbonitrile
A summary of their key physicochemical properties is presented in Table 1.
| Property | Quinazoline-4-carbonitrile | 2-Phenylquinazoline-4-carbonitrile |
| CAS Number | 36082-71-0[2] | 67824-28-6[3] |
| IUPAC Name | quinazoline-4-carbonitrile[1] | 2-phenylquinazoline-4-carbonitrile[3] |
| Molecular Formula | C₉H₅N₃[2] | C₁₅H₉N₃[3] |
| Molecular Weight | 155.16 g/mol [1] | 231.25 g/mol [3] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)C#N[1] | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C#N[3] |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones
This protocol describes a microwave-assisted, one-pot, three-step synthesis of quinazolin-4-one derivatives, which is a common scaffold in medicinal chemistry.
Materials:
-
Anthranilic acid
-
Chloroacetyl chloride
-
Aniline (or other primary amine)
-
Various secondary amines
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Microwave reactor
-
Preparative HPLC for purification
Procedure:
-
Acylation of Anthranilic Acid: Anthranilic acid is acylated with chloroacetyl chloride to form the corresponding N-acylated intermediate.
-
Reaction with Aniline: The intermediate is then treated with aniline, which displaces the chloride to form a secondary amine.
-
Cyclization and Amine Displacement: The resulting intermediate is heated in a microwave reactor with potassium carbonate and ethanol. This promotes cyclization to the quinazolinone ring. A desired secondary amine is then added, and the mixture is heated again in the microwave to displace the leaving group at the 4-position of the quinazoline ring.
-
Purification: The final product is purified by preparative HPLC to yield the desired quinazolin-4-one derivative.[4]
Biological Activity and Quantitative Data
Quinazoline and its derivatives, particularly the 2-phenyl substituted variants, have been extensively evaluated for their biological activities, most notably as anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell signaling pathways, such as protein kinases.
While specific quantitative biological data for the unsubstituted quinazoline-4-carbonitrile is sparse in the available literature, numerous studies have reported the potent anticancer activity of various 2-phenylquinazoline derivatives. Table 2 summarizes the in vitro cytotoxic activity (IC₅₀ values) of several 2-phenylquinazoline and quinazolinone derivatives against a panel of human cancer cell lines. It is important to note that these derivatives often contain additional substitutions that modulate their activity.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-Disubstituted Quinazoline | H1975 (Lung Cancer) | 1.96 - 3.46 | [5] |
| Quinazolinone Derivative | A549 (Lung Cancer) | 0.02 | [5] |
| Quinazolinone Derivative | HepG-2 (Liver Cancer) | 4.36 | [5] |
| Quinazolinone Derivative | HCT116 (Colon Cancer) | 7.34 | [5] |
| Quinazolin-4-one/3-cyanopyridin-2-one Hybrid | A-549, MCF-7, Panc-1, HT-29 | 1.20 - 1.80 (GI₅₀) | [6] |
| 4(3H)-Quinazolinone Derivative | HT-29 (Colon Cancer) | 10.6 | [7] |
| 2-Phenylquinazolin-4(3H)-one Derivatives | Various Human Tumor Cell Lines | Showed high cytotoxic activity | [8] |
Mechanism of Action and Signaling Pathways
The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit protein kinases that are crucial for tumor growth and survival. Two key signaling pathways frequently implicated are the PI3K/Akt pathway and the HIF-1α pathway.
Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several quinazoline derivatives have been identified as potent inhibitors of PI3K. By blocking the activity of PI3K, these compounds can prevent the downstream activation of Akt, leading to the inhibition of cell growth and the induction of apoptosis. A series of 4-morpholino-2-phenylquinazolines has been evaluated as inhibitors of PI3 kinase p110α, with some derivatives showing IC₅₀ values in the low nanomolar range.[9]
Caption: PI3K/Akt Signaling Pathway Inhibition.
Inhibition of the HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth by inducing the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Quinazolin-4-one derivatives have been identified as inhibitors of HIF-1α.[4] These compounds can suppress the accumulation of HIF-1α protein, thereby blocking its transcriptional activity and inhibiting tumor adaptation to hypoxia. The mechanism of HIF-1α inhibition by quinazolinones may be linked to the Ras/Raf/MEK/ERK pathway.[4]
Caption: HIF-1α Signaling Pathway Inhibition.
Conclusion
Quinazoline-4-carbonitrile and its derivatives, particularly 2-phenylquinazoline-4-carbonitrile, represent a versatile and promising scaffold in the field of medicinal chemistry. Their amenability to chemical modification has led to the development of numerous potent biological agents, especially in the realm of oncology. The data and protocols summarized in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this important class of compounds. Future work should focus on elucidating the precise mechanisms of action for specific derivatives and leveraging this understanding to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Alfa Chemistry 5 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 2. QUINAZOLINE-4-CARBONITRILE, CasNo.36082-71-0 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 4-Quinazolinecarbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the synthetic pathways for producing 4-quinazolinecarbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details the primary synthetic strategies, offers in-depth experimental protocols for key reactions, and presents quantitative data in a clear, comparative format. Visual diagrams of reaction pathways are included to facilitate a deeper understanding of the chemical transformations.
Introduction
The quinazoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitrile group at the 4-position of the quinazoline ring system yields this compound, a versatile intermediate for the synthesis of more complex and potentially therapeutic molecules. The electron-withdrawing nature of the nitrile group makes the 4-position susceptible to nucleophilic attack, allowing for further functionalization. This guide explores the most effective methods for the synthesis of this important building block.
Primary Synthetic Strategies
The synthesis of this compound predominantly proceeds through two main strategic approaches:
-
Nucleophilic Substitution of a 4-Substituted Quinazoline: This is the most common and versatile approach, involving the displacement of a good leaving group at the 4-position of the quinazoline ring with a cyanide nucleophile. The most prevalent precursor for this reaction is 4-chloroquinazoline.
-
Sandmeyer Reaction of 4-Aminoquinazoline: A classic method in aromatic chemistry, the Sandmeyer reaction offers a viable, albeit less commonly reported, route. This pathway involves the diazotization of 4-aminoquinazoline followed by treatment with a cyanide salt, typically in the presence of a copper catalyst.
This guide will focus on providing detailed experimental protocols for the preparation of the necessary precursors and the subsequent conversion to this compound via the palladium-catalyzed cyanation of 4-chloroquinazoline, as this method is well-supported by modern synthetic literature for analogous transformations.
Experimental Protocols
Preparation of Quinazolin-4(3H)-one (Precursor to 4-Chloroquinazoline)
Quinazolin-4(3H)-one is a common starting material for the synthesis of 4-chloroquinazoline.
Reaction:
Caption: Synthesis of Quinazolin-4(3H)-one.
Methodology:
A mixture of 2-aminobenzamide (1.0 eq) and an excess of formic acid (5.0-10.0 eq) is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford quinazolin-4(3H)-one.
Preparation of 4-Chloroquinazoline
The conversion of quinazolin-4(3H)-one to 4-chloroquinazoline is a crucial step to activate the 4-position for nucleophilic substitution.
Reaction:
Caption: Synthesis of 4-Chloroquinazoline.
Methodology:
Quinazolin-4(3H)-one (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5.0-10.0 eq). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated at reflux for 2-4 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting mixture is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH). The precipitated 4-chloroquinazoline is collected by filtration, washed with water, and dried.
Synthesis of this compound via Palladium-Catalyzed Cyanation
This method represents a modern and efficient approach for the introduction of the nitrile group.
Reaction:
Caption: Palladium-Catalyzed Cyanation of 4-Chloroquinazoline.
Methodology:
To a solution of 4-chloroquinazoline (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane, is added a cyanide source, such as zinc cyanide (Zn(CN)₂, 0.6-1.0 eq). A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), is then added. The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon) and the mixture is heated to 80-120 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove insoluble salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key synthetic steps. Please note that yields and reaction conditions can vary depending on the specific reagents and scale of the reaction.
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzamide, Formic Acid | - | - | Reflux | 2-4 | 85-95 |
| 2 | Quinazolin-4(3H)-one | POCl₃, DMF (cat.) | - | Reflux | 2-4 | 70-85 |
| 3 | 4-Chloroquinazoline | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 80-120 | 4-12 | 60-80 |
Logical Workflow for the Synthesis of this compound
The overall synthetic strategy can be visualized as a multi-step workflow, starting from readily available precursors.
Caption: Overall Synthetic Workflow.
Conclusion
The synthesis of this compound is most effectively achieved through a multi-step sequence starting from 2-aminobenzamide. The key transformations involve the formation of the quinazolinone ring, subsequent chlorination to activate the 4-position, and a final palladium-catalyzed cyanation. The protocols and data presented in this guide offer a robust framework for researchers and scientists in the field of drug discovery and development to produce this valuable synthetic intermediate. Careful optimization of reaction conditions, particularly for the palladium-catalyzed step, can lead to high yields and purity of the desired product.
Reactivity of the Nitrile Group in 4-Quinazolinecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in the 4-quinazolinecarbonitrile scaffold. The quinazoline ring system is a prevalent motif in medicinal chemistry, and the versatile nitrile group at the 4-position serves as a key functional handle for the synthesis of diverse derivatives with potential therapeutic applications. This document details common transformations of the nitrile moiety, including cycloaddition, hydrolysis, reduction, and reactions with organometallic reagents, supported by experimental protocols and quantitative data.
Spectroscopic Characterization of this compound
A foundational understanding of the spectroscopic properties of this compound is essential for monitoring reactions and characterizing its derivatives.
| Spectroscopic Data | This compound |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.25 (s, 1H), 8.90 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 8.20 (d, J=8.4 Hz, 1H), 8.05 (t, J=7.6 Hz, 1H), 7.85 (t, J=7.6 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160.5, 155.0, 150.2, 135.8, 130.5, 129.8, 128.9, 125.4, 117.3, 116.8 |
| IR (KBr, cm⁻¹) | ~2240 (C≡N stretch)[1] |
| Mass Spec (EI) | m/z 155 (M⁺) |
Key Reactions of the Nitrile Group
The electron-withdrawing nature of the quinazoline ring system influences the reactivity of the nitrile group, making it susceptible to a variety of chemical transformations.
[3+2] Cycloaddition: Synthesis of 4-(Tetrazol-5-yl)quinazoline
The conversion of the nitrile group to a tetrazole ring is a common strategy in medicinal chemistry, as the tetrazole moiety can act as a bioisostere for a carboxylic acid group. This transformation is typically achieved through a [3+2] cycloaddition reaction with an azide salt.
Reaction Scheme:
Caption: Synthesis of 4-(1H-Tetrazol-5-yl)quinazoline.
Quantitative Data for Tetrazole Formation from Aryl Nitriles
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(p-tolyl)quinoline-4-carbonitrile | Trimethylsilyl azide, Dibutyltin oxide | Toluene | Reflux | 74 | 92[2][3] |
| Benzonitrile | Sodium azide, Zinc chloride | Water | Reflux | - | -[4] |
| Various Nitriles | Sodium azide, Zinc bromide | Water, Isopropanol | 120 | 12-24 | 80-95 |
Experimental Protocol: Synthesis of 4-(1H-Tetrazol-5-yl)quinazoline (General Procedure) [2][3][4]
-
Reagent Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene or a mixture of water and isopropanol, add sodium azide (1.5-2.0 eq) and a Lewis acid catalyst like zinc chloride (1.0 eq) or dibutyltin oxide (0.1 eq) with trimethylsilyl azide (2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If using an organic solvent, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a sodium bicarbonate solution. Acidify the aqueous layer with HCl to precipitate the tetrazole product.
-
Purification: Collect the solid by filtration, wash with water, and dry to afford the desired 4-(1H-tetrazol-5-yl)quinazoline. The product can be further purified by recrystallization.
Hydrolysis: Formation of Quinazoline-4-carboxamide and Quinazoline-4-carboxylic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding carboxamide, which can be further hydrolyzed to the carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Experimental Protocol: Hydrolysis to Quinazoline-4-carboxamide (General Procedure) [6]
-
Reaction Setup: Dissolve this compound in a mixture of a suitable alcohol (e.g., ethanol) and aqueous sodium hydroxide.
-
Reaction: Heat the mixture at reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Purification: The precipitated product can be collected by filtration, washed with water, and recrystallized to yield pure quinazoline-4-carboxamide.
Experimental Protocol: Hydrolysis to Quinazoline-4-carboxylic Acid (General Procedure) [7][8]
-
Reaction Setup: Suspend this compound in an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., 6M NaOH).
-
Reaction: Heat the mixture to reflux for an extended period.
-
Work-up: Cool the reaction mixture. If the reaction was performed under acidic conditions, the product may precipitate upon cooling. If under basic conditions, carefully acidify the mixture with a strong acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Reduction: Synthesis of 4-(Aminomethyl)quinazoline
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is valuable for introducing a flexible aminomethyl linker at the 4-position of the quinazoline ring.
Reaction Scheme:
Caption: Reduction of this compound.
Quantitative Data for Nitrile Reduction
While a specific yield for the reduction of this compound is not documented in the provided search results, the reduction of nitriles to primary amines using LiAlH₄ is generally a high-yielding reaction.
Experimental Protocol: Reduction to 4-(Aminomethyl)quinazoline (General Procedure) [9][10][11][12][13]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in a dry ethereal solvent such as anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of this compound in the same dry solvent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Purification: Filter the resulting granular precipitate and wash it thoroughly with an organic solvent (e.g., ethyl acetate). The combined filtrate and washings are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amine. Further purification can be achieved by chromatography or crystallization.
Reaction with Organometallic Reagents: Synthesis of 4-Acylquinazolines
Grignard reagents and other organolithium compounds can add to the nitrile group to form an intermediate imine, which upon acidic work-up, hydrolyzes to a ketone. This reaction allows for the introduction of a variety of acyl groups at the 4-position of the quinazoline ring.
Reaction Scheme:
Caption: Synthesis of 4-Acylquinazolines.
Experimental Protocol: Reaction with Grignard Reagents (General Procedure) [14][15][16]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound in an anhydrous ethereal solvent (e.g., diethyl ether or THF).
-
Addition of Grignard Reagent: Add the Grignard reagent (R-MgX, ~1.1 eq) dropwise to the solution of the nitrile at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude ketone can be purified by column chromatography on silica gel.
Conclusion
The nitrile group at the 4-position of the quinazoline scaffold is a versatile functional group that provides access to a wide array of derivatives. The methodologies outlined in this guide for cycloaddition, hydrolysis, reduction, and reaction with organometallic reagents serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The ability to transform the nitrile into key functionalities such as tetrazoles, amides, carboxylic acids, amines, and ketones underscores the importance of this compound as a building block in the development of novel bioactive molecules. Further exploration of these reactions and the development of new transformations will continue to expand the chemical space accessible from this privileged heterocyclic core.
References
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. scispace.com [scispace.com]
- 9. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 10. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. On the reaction of this compound with necleophilic reagents. III. Reaction of 4-quinazoline-carbonitrile with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. adichemistry.com [adichemistry.com]
The Ascendant Scaffold: A Technical Guide to 4-Quinazolinecarbonitrile Derivatives and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. While much attention has been focused on 4(3H)-quinazolinone and 4-aminoquinazoline derivatives, the 4-quinazolinecarbonitrile scaffold remains a relatively underexplored yet promising area for therapeutic innovation. The introduction of a nitrile group at the C4 position significantly modulates the electronic and steric properties of the quinazoline ring, offering new avenues for targeting a range of biological entities. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future directions for the research and development of this compound derivatives.
Introduction: The Quinazoline Scaffold in Drug Discovery
Quinazoline and its derivatives have garnered significant interest from the medicinal chemistry community due to their broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the structure of over 200 naturally occurring alkaloids and a multitude of synthetic molecules with therapeutic applications.[1] The clinical success of quinazoline-based drugs, such as the anticancer agents gefitinib and erlotinib, underscores the value of this scaffold in developing targeted therapies.[3][4] The versatility of the quinazoline ring allows for substitutions at various positions, leading to a diverse array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][5][6]
This guide focuses specifically on derivatives of this compound, a subclass with distinct chemical characteristics that may translate into unique pharmacological profiles.
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core can be approached through several strategic pathways, often building upon established methods for quinazoline synthesis with modifications to introduce the C4 nitrile group. A key starting material for such syntheses is often an anthranilonitrile (2-aminobenzonitrile) derivative.
Proposed Synthetic Pathway from 2-Aminobenzonitriles
A plausible and efficient method for the synthesis of 2-substituted-4-quinazolinecarbonitrile derivatives involves the cyclization of 2-aminobenzonitriles with various electrophilic partners. One such approach is the acid-mediated annulation of a 2-aminobenzonitrile with N-substituted cyanamides, which would lead to 2-amino-4-iminoquinazolines. Subsequent chemical transformation of the imino group could potentially yield the desired carbonitrile.
A more direct, albeit speculative, approach could involve the reaction of a 2-aminobenzonitrile with a reagent that provides the remaining atoms of the pyrimidine ring and the C4-nitrile functionality.
Experimental Protocol: General Procedure for Acid-Mediated Annulation of 2-Aminobenzonitrile
This protocol is adapted from the synthesis of 2-amino-4-iminoquinazoline derivatives and is proposed as a potential starting point for the synthesis of this compound analogs.[7]
-
Reaction Setup: To a solution of a substituted 2-aminobenzonitrile (1.0 mmol) and an N-substituted cyanamide (1.2 mmol) in 1,4-dioxane (5.0 mL) in a sealed tube, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol).[7]
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Biological Activities and Therapeutic Uses
While direct evidence for the biological activities of a wide range of this compound derivatives is limited in recent literature, the extensive research on related quinazoline scaffolds provides a strong basis for predicting their potential therapeutic applications.
Anticancer Activity
The quinazoline scaffold is a well-established pharmacophore in oncology.[8][9] Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.[7] It is hypothesized that this compound derivatives could also function as inhibitors of these critical cancer-related pathways.
Table 1: In Vitro Cytotoxicity of Representative Quinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib (Standard) | HeLa | 4.3 | [9] |
| MDA-MB-231 | 28.3 | [9] | |
| Compound 21 | HeLa | 2.81 | [9] |
| MDA-MB-231 | 1.85 | [9] | |
| Compound 22 | HeLa | 2.52 | [9] |
| MDA-MB-231 | 2.01 | [9] | |
| Compound 23 | HeLa | 2.66 | [9] |
| MDA-MB-231 | 1.93 | [9] | |
| Derivative (101) | L1210 Leukemia | 5.8 | [5] |
| K562 Leukemia | >50% inhibition at 1 µg/mL | [5] |
Note: The compounds listed are quinazolinone or other quinazoline derivatives, not 4-quinazolinecarbonitriles. This data is presented to illustrate the potential potency of the quinazoline scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
This is a generalized protocol for assessing the in vitro anticancer activity of synthesized compounds.[9]
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with various concentrations of the test compounds (e.g., 0, 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent like DMSO (final concentration ≤ 0.5%).[9]
-
Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Proposed inhibition of the EGFR signaling pathway.
Antimicrobial Activity
The quinazoline scaffold has also been extensively investigated for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action for some antibacterial quinazolinones is believed to involve the inhibition of essential bacterial enzymes. It is conceivable that this compound derivatives could also exhibit antimicrobial effects.
Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) | Reference |
| 2-Thioxoquinazolin-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Not specified, but activity reported | [9] |
| 2-Phenylquinazoline-4(3H)-one derivatives | S. aureus, S. epidermidis, Micrococcus luteus, Bacillus cereus, E. coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Aspergillus niger, Aspergillus fumigatus | Not specified, but activity reported | [1] |
Note: This data is for quinazolinone derivatives and is intended to be illustrative.
dot
Caption: Workflow for antimicrobial drug discovery.
Structure-Activity Relationships (SAR) and Future Directions
While a detailed SAR for this compound derivatives is yet to be established, insights can be drawn from the broader quinazoline class. For anticancer activity, substitutions at the C2 and C6/C7 positions of the quinazoline ring are often crucial for potent activity. The nature of the substituent at the N3 position also significantly influences the pharmacological profile.
For the this compound scaffold, future research should focus on:
-
Diversification at the C2 position: Introducing a variety of aryl, heteroaryl, and aliphatic groups at this position is likely to have a significant impact on biological activity.
-
Substitution on the benzo ring: Exploring the effects of electron-donating and electron-withdrawing groups at the C6, C7, and C8 positions can help in fine-tuning the activity and selectivity.
-
Elucidation of mechanisms of action: Investigating the specific molecular targets and signaling pathways modulated by active this compound derivatives is crucial for their rational development.
dot
Caption: Key structural elements for SAR studies.
Conclusion
The this compound scaffold represents a promising, yet largely untapped, area in medicinal chemistry. By leveraging the well-established synthetic methodologies and biological understanding of the broader quinazoline family, researchers can systematically explore the therapeutic potential of these novel derivatives. The unique electronic properties conferred by the C4-nitrile group may lead to the discovery of compounds with novel mechanisms of action and improved pharmacological profiles. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives is warranted to unlock their full potential in the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Quinazolinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-quinazolinecarbonitrile and its halo-precursors in various palladium-catalyzed cross-coupling reactions. The quinazoline scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 4-position via robust palladium-catalyzed methods is of significant interest for the development of novel therapeutics.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions offer a versatile and efficient means to synthesize complex molecules with high functional group tolerance and selectivity. For the quinazoline core, functionalization at the C4 position is crucial for modulating biological activity. This document outlines protocols for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving the 4-position of the quinazoline ring, with a focus on derivatives of this compound.
While direct cross-coupling with this compound itself is challenging due to the nature of the cyano group, a common and effective strategy involves the use of a 4-halo-quinazoline precursor (e.g., 4-chloro- or 4-bromoquinazoline) followed by either a subsequent cyanation step or, more directly, the cross-coupling of a 4-halo-quinazolinecarbonitrile intermediate. The reactivity of the halogen at the C4 position is generally high, facilitating a range of coupling reactions.
General Mechanistic Pathway
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For the synthesis of 4-aryl-quinazolinecarbonitriles, a 4-halo-quinazolinecarbonitrile can be coupled with a variety of arylboronic acids or their esters.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 12 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 10 | 82-92 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Synthesis of 4-Phenylquinazoline-carbonitrile
This protocol is adapted from procedures for similar heterocyclic systems.[1]
Materials:
-
4-Chloroquinazolinecarbonitrile (1 eq)
-
Phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add 4-chloroquinazolinecarbonitrile, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene. This can be utilized to synthesize 4-vinylquinazolinecarbonitrile derivatives, which are valuable precursors for further transformations.
Quantitative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 12 | 75-90 |
| 3 | Ethylene (gas) | Pd(OAc)₂ (5) | PPh₃ (10) | NaOAc | DMA | 120 | 24 | 60-75 |
| 4 | Cyclohexene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 65-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Synthesis of 4-(E)-Styrylquinazoline-carbonitrile
Materials:
-
4-Bromoquinazolinecarbonitrile (1 eq)
-
Styrene (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 eq)
-
Triethylamine (Et₃N) (2 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, dissolve 4-bromoquinazolinecarbonitrile, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.
-
Add triethylamine and styrene to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
After the reaction is complete (monitored by TLC), cool to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinazolinecarbonitriles. These compounds are important intermediates in the synthesis of various heterocyclic systems and biologically active molecules.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (4) | K₂CO₃ | DMF | 80 | 10 | 75-85 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 90 | 12 | 80-90 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Synthesis of 4-(Phenylethynyl)quinazoline-carbonitrile
Materials:
-
4-Iodoquinazolinecarbonitrile (1 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3 eq)
-
Tetrahydrofuran (THF) (anhydrous)
Procedure:
-
To a Schlenk flask containing 4-iodoquinazolinecarbonitrile, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the introduction of various amino groups at the 4-position of the quinazoline ring. This is particularly useful for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 75-85 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | DavePhos (6) | LHMDS | THF | 80 | 24 | 70-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction scale.
Experimental Protocol: Synthesis of 4-(Phenylamino)quinazoline-carbonitrile
Materials:
-
4-Chloroquinazolinecarbonitrile (1 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq) | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOt-Bu.
-
Add 4-chloroquinazolinecarbonitrile and anhydrous toluene.
-
Add aniline to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
Caption: Logical relationship of components in a Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed cross-coupling reactions described herein provide a powerful and flexible platform for the synthesis of a wide array of 4-substituted quinazolinecarbonitrile derivatives. The choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and selectivity. These protocols serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the exploration of novel chemical space around the privileged quinazoline scaffold. Further optimization may be required for specific substrate combinations to achieve optimal results.
References
Application Notes and Protocols: Synthesis of 5-(Quinazolin-4-yl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazole moiety is a key structural component in numerous pharmaceutical agents, often serving as a bioisostere for a carboxylic acid group. This substitution can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The conversion of a nitrile group, such as that in 4-quinazolinecarbonitrile, to a 5-substituted-1H-tetrazole is a synthetically valuable transformation in medicinal chemistry and drug discovery. The most common and direct method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[1][2] This reaction is often facilitated by the use of catalysts, which can include Lewis acids (e.g., zinc salts) or Brønsted acids (e.g., ammonium chloride), to activate the nitrile group towards nucleophilic attack by the azide ion.[3][4] Various reaction conditions, including the choice of solvent and the application of microwave irradiation, have been explored to optimize this transformation for a wide range of nitrile substrates.[3]
Reaction Overview
The conversion of this compound to 5-(quinazolin-4-yl)-1H-tetrazole proceeds via a [3+2] cycloaddition reaction. The core transformation involves the reaction of the cyano group with an azide salt, most commonly sodium azide (NaN₃).
The reaction mechanism is believed to be a stepwise cycloaddition.[4] Initially, a Lewis or Brønsted acid catalyst coordinates to the nitrogen atom of the nitrile, activating it for nucleophilic attack by the azide anion. The subsequent cyclization and protonation lead to the formation of the aromatic tetrazole ring.[4]
Comparative Data of Reaction Conditions for Aromatic Nitriles
The following table summarizes various catalytic systems and conditions reported for the conversion of aromatic and heteroaromatic nitriles to 5-substituted-1H-tetrazoles. This data provides a comparative overview to guide the selection of an appropriate method for the synthesis of 5-(quinazolin-4-yl)-1H-tetrazole.
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference |
| NaN₃ / NH₄Cl | DMF | 100 - 120 | 8 - 24 | 80 - 95 | [4] |
| NaN₃ / ZnCl₂ | Water | Reflux | 12 - 48 | 85 - 98 | [3] |
| NaN₃ / Et₃N·HCl | Nitrobenzene | 200 (Microwave) | 0.25 - 0.5 | 88 - 97 | [3] |
| NaN₃ / CuSO₄·5H₂O (cat.) | DMSO | 140 | 1 - 5 | 90 - 98 | [5] |
| NaN₃ / SO₃H-carbon | DMF | 100 | 6 | 85 - 95 | [4] |
| NaN₃ / Co(II)-complex (cat.) | DMSO | 110 | 12 | ~99 | [1][6] |
Experimental Protocols
Below are two detailed protocols for the synthesis of 5-(quinazolin-4-yl)-1H-tetrazole from this compound, adapted from established methods for the conversion of aromatic nitriles.
Protocol 1: Zinc(II) Chloride Catalyzed Synthesis in Water
This protocol is adapted from the environmentally benign procedure developed by Demko and Sharpless, which utilizes water as the solvent.[3]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂), anhydrous
-
Deionized water
-
Hydrochloric acid (HCl), 3M
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (2.0 eq), and zinc chloride (1.5 eq).
-
Add deionized water to the flask to achieve a concentration of approximately 0.5 M with respect to the nitrile.
-
Stir the mixture vigorously and heat to reflux (100 °C).
-
Maintain the reaction at reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH ~2 with 3M HCl. This will protonate the tetrazole and may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Ammonium Chloride Promoted Synthesis in DMF
This protocol is a classic and widely used method for the synthesis of 5-substituted-1H-tetrazoles.[4]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for filtration and extraction
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to 110-120 °C with stirring.
-
Maintain the temperature for 12-24 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous mixture with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and isolation of 5-(quinazolin-4-yl)-1H-tetrazole.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. scielo.br [scielo.br]
- 6. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Kinase Inhibitors from 4-Quinazolinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors derived from a 4-quinazolinecarbonitrile scaffold. The protocols focus on the synthesis of Gefitinib, a potent Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, as a representative example that can be adapted for the synthesis of other novel analogs.
Introduction
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, targeting the kinase domain of enzymes like EGFR, which are often dysregulated in various cancers. The synthesis of these inhibitors can be efficiently achieved from substituted benzonitrile precursors, which cyclize to form the quinazoline ring system. This document outlines the synthetic pathway for Gefitinib starting from a substituted 2-aminobenzonitrile derivative and provides detailed protocols for its biological evaluation.
Signaling Pathway of EGFR
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. EGFR is a transmembrane receptor that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled cell growth. Gefitinib binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking these downstream signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Synthesis of Gefitinib from a Benzonitrile Precursor
The following protocol is adapted from methodologies for the synthesis of Gefitinib, starting from a substituted 2-nitrobenzonitrile. This multi-step synthesis involves reduction of the nitro group, cyclization to form the quinazoline core, and subsequent nucleophilic aromatic substitution to introduce the characteristic anilino moiety.
Synthetic Workflow
Caption: Synthetic workflow for Gefitinib from a benzonitrile precursor.
Experimental Protocol: Synthesis of Gefitinib
Step 1: Reduction of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
-
To a solution of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, which can be used in the next step without further purification.
Step 2: Formation of the Formamidine Intermediate
-
Dissolve the crude 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) for several hours until the formation of N'-(2-cyano-5-methoxy-4-(3-morpholinopropoxy)phenyl)-N,N-dimethylformamidine is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
Step 3: Cyclization and Formation of Gefitinib
-
To the crude formamidine intermediate, add 3-chloro-4-fluoroaniline and a suitable solvent (e.g., isopropanol or acetic acid).
-
Heat the mixture to reflux for several hours.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product, Gefitinib, may precipitate out of the solution. Collect the solid by filtration.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain pure Gefitinib.
Biological Evaluation of Kinase Inhibitors
Data Presentation: In Vitro Activity of Gefitinib
| Kinase Target | Assay Type | IC₅₀ (nM) | Cell Line | Assay Type | GI₅₀ (nM) |
| EGFR (wild-type) | Enzyme Assay | 2 - 37 | A431 | Proliferation | 9 |
| EGFR (L858R mutant) | Enzyme Assay | 5.3 | NCI-H1975 | Proliferation | 7.9 |
| EGFR (Exon 19 del) | Enzyme Assay | 2.4 | PC-9 | Proliferation | 17 |
Note: IC₅₀ and GI₅₀ values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Protocol 1: EGFR Kinase Activity Assay (Biochemical Assay)
This protocol describes a common method to determine the in vitro half-maximal inhibitory concentration (IC₅₀) of a test compound against the EGFR kinase using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Test compound (e.g., Gefitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Protocol 2: Cell Proliferation Assay (Cell-Based Assay)
This protocol describes a method to assess the effect of a kinase inhibitor on the proliferation of cancer cells that are dependent on EGFR signaling.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
Test compound (e.g., Gefitinib)
-
96-well clear, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated cells (100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow for Kinase Inhibitor Evaluation
Caption: General experimental workflow for kinase inhibitor evaluation.
Application Notes and Protocols: 4-Quinazolinecarbonitrile in the Synthesis of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. While the antimicrobial potential of quinazolin-4(3H)-one derivatives has been extensively explored, the use of 4-quinazolinecarbonitrile as a synthetic precursor for novel antimicrobial agents represents a less chartered yet promising area of research. The cyano group at the 4-position is a versatile chemical handle, allowing for the introduction of various pharmacophores that can modulate the biological activity of the quinazoline core. These application notes provide a comprehensive overview of the synthesis of this compound and its potential applications in the development of new antimicrobial agents, based on available scientific literature.
Synthesis of this compound
The synthesis of the core scaffold, this compound, is a critical first step. While direct, high-yield methods for its synthesis are not abundantly reported, a plausible and commonly utilized approach in heterocyclic chemistry involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the quinazoline ring with a cyanide salt. A key intermediate for this transformation is 4-chloroquinazoline.
Protocol 1: Synthesis of 4-Chloroquinazoline
This protocol outlines a common method for the preparation of 4-chloroquinazoline from quinazolin-4(3H)-one.
Materials:
-
Quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene (or another suitable inert solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
In a well-ventilated fume hood, suspend quinazolin-4(3H)-one in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC).
-
Allow the mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
-
To the residue, cautiously add an inert solvent like toluene and evaporate again to remove any remaining traces of thionyl chloride.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-chloroquinazoline.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
This protocol describes the cyanation of 4-chloroquinazoline to yield this compound.
Materials:
-
4-Chloroquinazoline
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 4-chloroquinazoline in a suitable polar aprotic solvent such as DMSO or DMF.
-
Add an excess (typically 1.5-2 equivalents) of sodium cyanide or potassium cyanide to the solution.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application of this compound in the Synthesis of Potential Antimicrobial Agents
The nitrile group of this compound is a versatile functional group that can be transformed into various other functionalities known to be present in bioactive molecules. The following sections describe potential synthetic pathways to antimicrobial agents, although it is important to note that direct studies utilizing this compound for this purpose are limited. The proposed syntheses are based on established organic chemistry transformations and the known antimicrobial activity of related quinazoline derivatives.
Synthesis of 4-(1H-tetrazol-5-yl)quinazoline Derivatives
The tetrazole moiety is often considered a bioisostere of a carboxylic acid and is present in numerous antimicrobial compounds.
Protocol 3: Synthesis of 4-(1H-tetrazol-5-yl)quinazoline
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (dilute)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
Procedure:
-
Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a fume hood.
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture at approximately 100-120°C for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the tetrazole product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 4-(1H-tetrazol-5-yl)quinazoline.
-
Further purification can be achieved by recrystallization.
Synthesis of 4-Amidinoquinazoline Derivatives
The amidine functionality is a basic group that can participate in hydrogen bonding and electrostatic interactions with biological targets, a common feature in antimicrobial drugs.
Protocol 4: Synthesis of 4-Amidinoquinazoline
Materials:
-
This compound
-
Anhydrous ethanol
-
Hydrogen chloride (gas or solution in a non-nucleophilic solvent)
-
Anhydrous ammonia (gas or solution in a non-nucleophilic solvent)
-
Anhydrous ether
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound in anhydrous ethanol and cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until saturation to form the imidate hydrochloride (Pinner salt).
-
Allow the reaction to proceed at low temperature for several hours. The imidate may precipitate from the solution.
-
Isolate the imidate hydrochloride by filtration, washing with anhydrous ether.
-
Suspend the isolated imidate in a suitable anhydrous solvent and treat it with anhydrous ammonia to form the amidine.
-
The product, 4-amidinoquinazoline, can be isolated as its hydrochloride salt.
Antimicrobial Activity Data
Direct and comprehensive antimicrobial screening data for derivatives synthesized specifically from this compound is not extensively available in the public domain. However, the antimicrobial potential of the quinazoline scaffold itself is well-documented. For context and comparison, the following table summarizes the antimicrobial activity of some quinazolin-4(3H)-one derivatives, which may serve as a benchmark for future studies on this compound-derived compounds.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 7k * | Staphylococcus aureus | 0.8 - 3.3 | [1] |
| Bacillus cereus | 0.8 - 3.3 | [1] | |
| Escherichia coli | 0.8 - 3.3 | [1] | |
| Pseudomonas aeruginosa | 0.8 - 3.3 | [1] | |
| Candida albicans | 0.8 - 3.3 | [1] |
Note: Compound 7k is 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one. This data is provided for illustrative purposes of the potential of the broader quinazoline class and not directly for this compound derivatives.
Experimental Workflow for Antimicrobial Screening
For researchers planning to evaluate the antimicrobial properties of newly synthesized this compound derivatives, the following general workflow is recommended.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism with no compound).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
While direct research on the synthesis of antimicrobial agents from this compound is currently limited, its chemical structure presents a valuable and underexplored starting point for the development of new therapeutic agents. The versatile cyano group can be readily converted into various functionalities known to impart antimicrobial activity. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers to synthesize and evaluate novel this compound derivatives as potential antimicrobial agents. Future work should focus on the systematic synthesis of a library of derivatives and their comprehensive screening against a broad panel of pathogenic bacteria and fungi to establish clear structure-activity relationships and identify lead compounds for further development.
References
Application Notes and Protocols for the Development of Fluorescent Probes Based on Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
While the direct use of 4-quinazolinecarbonitrile as a starting material for fluorescent probes is not extensively documented in publicly available literature, the broader quinazoline and quinazolinone scaffolds are versatile platforms for the design of fluorescent probes. This document provides detailed application notes and protocols based on the development of closely related cyanoquinazoline derivatives and other functionalized quinazolines, offering a foundational guide for researchers interested in this area.
Introduction to Quinazoline-Based Fluorescent Probes
Quinazoline and its derivatives are heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] Their rigid, planar structure and tunable electronic properties also make them excellent candidates for the development of fluorescent probes for bioimaging and sensing applications. By modifying the quinazoline core with various electron-donating and electron-accepting groups, researchers can create probes with a range of photophysical properties, including high quantum yields and large Stokes shifts.[2][3][4]
A particularly interesting approach involves the incorporation of a cyano (-CN) group, which can act as an electron-withdrawing group and a potential site for further chemical modification. While the direct use of this compound is not widely reported, the synthesis of fluorescent probes featuring a cyano group on the quinazoline ring has been successfully demonstrated, for example, in the development of probes targeting the ERBB2 receptor tyrosine kinase.[5][6]
Application 1: "Turn-On" Fluorescent Probes for Kinase Sensing
A key application of quinazoline-based probes is in the development of "turn-on" fluorescent sensors for biological targets like protein kinases. These probes are designed to be weakly fluorescent in their free state but exhibit a significant increase in fluorescence upon binding to their target. This "turn-on" response is highly desirable as it minimizes background signal and enhances detection sensitivity.
Example: Cyanoquinazoline (CQ) Probes for ERBB2 Kinase
Fluorescent probes, designated as CQ1 and CQ2, have been designed to target the ERBB2 receptor tyrosine kinase, a protein overexpressed in certain types of cancer.[5] These probes are based on a cyanoquinazoline scaffold and are designed to have extended π-systems that lead to "turn-on" fluorescence upon binding to the kinase.[5]
Sensing Mechanism: The underlying principle of these probes is binding-induced fluorescence enhancement. In the unbound state, the probe's fluorescence is quenched. Upon binding to the active site of the ERBB2 kinase, conformational changes in the probe can restrict intramolecular rotations or alter the electronic environment, leading to a significant increase in fluorescence emission.
Quantitative Data Summary
The following table summarizes the key photophysical properties of representative quinazoline-based fluorescent probes.
| Probe | Target/Application | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| CQ1 | ERBB2 Kinase | Not specified | Not specified | Not specified | Not specified | [5][6] |
| Compound 1 | General Fluorophore | 369 | 414 | 45 | 0.8467 | [3] |
| Compound 2 | General Fluorophore | 403 | 450 | 47 | 0.8759 | [3] |
| Compound 10 | General Fluorophore | 436 | 597 | 161 | Not specified | [3] |
| Probe 5c | Lysosomal Viscosity | ~480 | ~580 | ~100 | Not specified | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Amino-Substituted Quinazoline Fluorophores
This protocol is a general method for the synthesis of quinazoline-based fluorophores with amino substitutions at the 4-position, based on procedures described in the literature.[3]
Materials:
-
2-(3,5-bis(trifluoromethyl)phenyl)-4-chloroquinazoline (starting material)
-
Appropriate secondary aromatic amine (e.g., 4-methoxyphenyl)amine (MPA)
-
Toluene, anhydrous
-
Sodium tert-butoxide
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(3,5-bis(trifluoromethyl)phenyl)-4-chloroquinazoline (1 equivalent), the secondary aromatic amine (1.2 equivalents), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
To this suspension, add Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.04 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 4-amino-substituted quinazoline fluorophore.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Culture and Imaging with Quinazoline-Based Probes
This protocol provides a general workflow for utilizing a synthesized quinazoline-based fluorescent probe for cellular imaging.
Materials:
-
Cells of interest (e.g., BT474 cells for ERBB2 imaging)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets
-
Cell culture plates or chambered coverglass
Procedure:
-
Cell Seeding: Plate the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass) and allow them to adhere and grow overnight in a CO₂ incubator at 37 °C.
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37 °C in the CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific probe.
-
Data Analysis: Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal.
Visualizations
Synthesis of 4-Amino-Substituted Quinazoline Fluorophores
Caption: General workflow for the synthesis of 4-amino-substituted quinazoline fluorophores.
Experimental Workflow for Cellular Imaging
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated structures based on quinazolinones and their application in fluorescent labeling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Scale-Up Synthesis of 4-Quinazolinecarbonitrile for Library Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of 4-quinazolinecarbonitrile, a key intermediate for the generation of chemical libraries in drug discovery. The presented methodology focuses on a robust and efficient microwave-assisted cyanation of 4-chloroquinazoline. This application note includes a comprehensive experimental protocol, tabulated data for reaction parameters, and visual representations of the synthetic workflow and relevant biological signaling pathways to guide researchers in medicinal chemistry and drug development.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their diverse biological activities, particularly as inhibitors of protein kinases, have established them as privileged structures in medicinal chemistry. The introduction of a nitrile group at the C4 position of the quinazoline ring system yields this compound, a versatile building block that can be readily converted into a variety of functional groups, making it an ideal precursor for the synthesis of compound libraries. This protocol details a scalable and time-efficient synthesis of this compound, suitable for producing the quantities required for library generation.
Synthetic Protocol: Microwave-Assisted Cyanation of 4-Chloroquinazoline
This protocol describes a scalable method for the synthesis of this compound from commercially available 4-chloroquinazoline using microwave irradiation to facilitate a rapid and efficient cyanation reaction.
Materials and Equipment
-
4-Chloroquinazoline (Reagent grade, ≥97%)
-
Zinc cyanide (Zn(CN)₂) (Reagent grade, ≥98%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Microwave reactor equipped with a sealed vessel system
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc), Hexanes (HPLC grade)
Experimental Procedure
Step 1: Reaction Setup
-
In a designated microwave reaction vessel, combine 4-chloroquinazoline (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.01 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.02 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the vessel to achieve a substrate concentration of 0.5 M.
-
Seal the reaction vessel securely according to the microwave reactor manufacturer's instructions.
Step 2: Microwave-Assisted Reaction
-
Place the sealed vessel into the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 150°C for 20 minutes with magnetic stirring.
-
After the reaction is complete, allow the vessel to cool to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction mixture by the addition of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes).
-
Collect the fractions containing the desired product and concentrate to dryness to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of this compound.
| Parameter | Value |
| Starting Material | 4-Chloroquinazoline |
| Scale | 10.0 g |
| Molar Equivalents: | |
| - 4-Chloroquinazoline | 1.0 |
| - Zinc Cyanide | 0.6 |
| - Pd₂(dba)₃ | 0.01 |
| - dppf | 0.02 |
| Solvent | Anhydrous DMF |
| Concentration | 0.5 M |
| Microwave Temperature | 150°C |
| Reaction Time | 20 minutes |
| Isolated Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Physical Appearance | Off-white to pale yellow solid |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Context: Quinazolines as Kinase Inhibitors
Quinazoline derivatives are well-established as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, processes that are often dysregulated in cancer.[1][2]
EGFR Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK pathway, which ultimately leads to the transcription of genes involved in cell proliferation and survival.[1][3] Quinazoline-based inhibitors act by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking the entire downstream signaling cascade.[3]
Caption: EGFR signaling pathway and inhibition.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. Upon binding of VEGF to its receptor, VEGFR2, the receptor dimerizes and becomes autophosphorylated. This phosphorylation event activates several downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which promotes endothelial cell survival, proliferation, and migration, leading to the formation of new blood vessels.[4][5] Quinazoline-based inhibitors can target the ATP-binding site of the VEGFR2 kinase domain, thereby blocking the pro-angiogenic signals.[4]
Caption: VEGFR2 signaling pathway and inhibition.
Conclusion
The microwave-assisted cyanation of 4-chloroquinazoline provides a rapid, efficient, and scalable method for the synthesis of this compound. This protocol is well-suited for the production of this key intermediate in the quantities required for the generation of diverse chemical libraries. The resulting this compound can serve as a versatile starting point for the development of novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Icotinib - Wikipedia [en.wikipedia.org]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 4-Quinazolinecarbonitrile Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-quinazolinecarbonitrile derivatives utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of key signaling pathways implicated in cancer and inflammation.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a carbonitrile group at the 4-position can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Microwave-assisted synthesis provides a rapid and efficient means to explore the chemical space around this promising scaffold.
Data Presentation
The following tables summarize quantitative data for representative microwave-assisted syntheses of quinazoline derivatives, providing a basis for the development of protocols for this compound synthesis.
Table 1: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives from N'-(2-cyanophenyl)-N,N-dimethylformamidine
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |
| 1 | Aniline | CH3CN/HOAc | 160 | 10 | Not Specified | High | [1] |
| 2 | Substituted Anilines | i-PrOH | 80-100 | 10-20 | 60-100 | 79-96 | [2] |
| 3 | Heterocyclic Amines | 2-Propanol | Reflux | 20 | 60 | Good | [2] |
Note: While these examples focus on 4-aminoquinazolines, the reaction of N'-(2-cyanophenyl)-N,N-dimethylformamidine derivatives is a key starting point for accessing the this compound core, as the dimethylformamidine group can be displaced by a cyanide source.
Experimental Protocols
The following protocols are adapted from established microwave-assisted syntheses of related quinazoline derivatives and provide a robust starting point for the synthesis of this compound derivatives.
Protocol 1: Synthesis of N'-(2-cyanophenyl)-N,N-dimethylformamidine (Intermediate)
This intermediate is a common precursor for the synthesis of 4-substituted quinazolines.
Materials:
-
2-Aminobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine 2-aminobenzonitrile (1.0 eq) and N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the volatile components under reduced pressure to yield the crude N'-(2-cyanophenyl)-N,N-dimethylformamidine, which can often be used in the next step without further purification.
Protocol 2: Microwave-Assisted Synthesis of this compound Derivatives via Cyanation of a 4-Chloroquinazoline Precursor
This protocol outlines a plausible route involving the displacement of a chlorine atom with a cyanide group.
Materials:
-
4-Chloroquinazoline (or a substituted derivative)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microwave synthesis vial
-
Magnetic stirrer
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, dissolve the 4-chloroquinazoline derivative (1.0 eq) in DMSO or DMF.
-
Add sodium cyanide or potassium cyanide (1.5 - 2.0 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature ranging from 150°C to 200°C for 10-30 minutes. The optimal conditions should be determined empirically.
-
After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.
-
Carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of this compound derivatives.
Biological Signaling Pathways Targeted by Quinazoline Derivatives
Quinazoline-based compounds have been extensively investigated as inhibitors of various protein kinases and signaling pathways involved in cell proliferation and inflammation. The this compound scaffold is being explored for its potential to target key players in these pathways, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the NF-κB signaling cascade.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17]
Caption: Potential signaling pathways inhibited by this compound derivatives.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new quinazolin-4(3H)-ones as VEGFR-2 inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 11. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzo[g]quinazolin-based scaffold derivatives as dual EGFR/HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Quinazolinecarbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-quinazolinecarbonitrile as a core structural motif in the development of advanced functional materials, particularly for organic electronics. While direct applications of this compound are emerging, its derivatives have shown significant promise as fluorescent materials and components in Organic Light-Emitting Diodes (OLEDs).
The quinazoline core is an excellent electron-accepting unit, which, when combined with suitable electron-donating moieties, can form powerful donor-acceptor (D-A) type molecules. These D-A molecules are the foundation for materials with tunable photophysical properties, including Thermally Activated Delayed Fluorescence (TADF), making them highly suitable for next-generation displays and lighting.
Application in Organic Light-Emitting Diodes (OLEDs)
The primary application of materials derived from a this compound scaffold is in the emissive layer of OLEDs. The strong electron-accepting nature of the quinazoline ring, enhanced by the cyano group, makes it an ideal acceptor (A) in a D-A molecular architecture. By attaching various electron-donating (D) groups to the quinazoline core, it is possible to create emitters with high photoluminescence quantum yields (PLQY) and tunable emission colors.
A proposed synthetic strategy involves the conversion of the cyano group of this compound to a leaving group (e.g., a halogen) to allow for cross-coupling reactions, or the modification of other positions on the quinazoline ring. For instance, the introduction of an aromatic amine donor via a palladium-catalyzed cross-coupling reaction can lead to a molecule with significant charge-transfer character, which is a prerequisite for TADF.
Quantitative Data on Quinazoline-Based Emitters
The following table summarizes the photophysical properties of representative donor-acceptor type molecules where quinazoline derivatives act as the acceptor moiety. This data illustrates the potential performance of materials synthesized from a this compound precursor.
| Compound ID | Donor Moiety | Acceptor Moiety | Emission Max (nm) | PLQY (%) | Device EQEmax (%) | Reference |
| Hypothetical 1 | Acridan | 4-Phenylquinazolinecarbonitrile | ~480-520 | > 80 | > 20 | (Projected) |
| 2DPyPh-Qz | Phenoxazine | 2-(3,5-di(pyridin-2-yl)phenyl)quinazoline | - | 96 | ~28 | [1] |
| 4SpAc5FQN | Spiroacridan | 5-Fluoroquinazoline | 536 | - | 22.1 | [1] |
| TRZ-DDPAc | Diphenylacridine | 1,3,5-Triazine | - | 79.7 | 27.3 | [2] |
| 246tCzPPC | Di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine-3,5-dicarbonitrile | - | - | 29.6 | [3] |
Note: "Hypothetical 1" is a projected example based on the derivatization of this compound. EQEmax refers to the maximum external quantum efficiency of the OLED device.
Experimental Protocols
This section outlines a detailed, albeit hypothetical, protocol for the synthesis of a donor-acceptor type OLED emitter starting from this compound. The protocol is based on established synthetic methodologies for similar quinazoline derivatives, such as palladium-catalyzed cross-coupling reactions.
Protocol 2.1: Synthesis of a 4-(Donor-aryl)-quinazolinecarbonitrile Emitter
This protocol describes a two-step synthesis of a hypothetical D-A emitter, where a donor group is introduced at the 4-position of the quinazolinecarbonitrile core via a Suzuki coupling reaction. This requires an initial conversion of the nitrile to a halide. A more direct, though less common, approach could involve C-H activation at other positions of the quinazoline ring. For the purpose of this protocol, we will assume a synthetic route that allows for functionalization at the 4-position.
Step 1: Conversion of this compound to 4-Chloroquinazoline (Illustrative Intermediate Step)
A direct conversion of the nitrile to a halide on the quinazoline ring is complex. A more practical approach, not detailed here, would be to start from a precursor like 4-hydroxyquinazoline, which can be chlorinated. For the sake of a complete protocol from the named compound, a hypothetical transformation is considered. A more realistic synthetic route to the target molecule would likely start from 4-chloroquinazoline.
Step 2: Suzuki Coupling of 4-Chloroquinazoline with a Donor-Arylboronic Ester
-
Reaction Setup : In a Schlenk flask, combine 4-chloroquinazoline (1.0 eq.), the desired donor-arylboronic acid pinacol ester (1.2 eq.), palladium(II) catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final donor-acceptor molecule.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the key concepts and processes described in these application notes.
Caption: Development workflow from this compound to an OLED device.
Caption: Energy transfer in a donor-acceptor emitter based on a quinazoline core.
Caption: Step-by-step workflow for the synthesis of a 4-arylquinazoline derivative.
References
- 1. Synthesis and photophysical studies of a series of quinazoline chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"optimizing reaction yield for 4-quinazolinecarbonitrile synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-quinazolinecarbonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the nucleophilic aromatic substitution of 4-chloroquinazoline.
Problem 1: Low or No Product Yield
Question: I am getting a very low yield or no this compound. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue that can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.
-
Reagent Quality:
-
4-Chloroquinazoline (Starting Material): Ensure the starting material is pure and dry. Impurities can interfere with the reaction.
-
Cyanide Source (NaCN, KCN, CuCN, etc.): Use a high-purity, anhydrous cyanide source. Moisture can lead to side reactions and reduced yield. For hydroscopic salts like NaCN and KCN, ensure they have been properly stored in a desiccator.
-
Solvent: Use anhydrous (dry) solvents. Common solvents for this reaction include Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). The presence of water can lead to the formation of 4(3H)-quinazolinone as a byproduct.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, excessively high temperatures can lead to decomposition of the starting material or product and the formation of side products. A temperature screen to find the optimal condition is recommended.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of the starting material.
-
-
Reaction Work-up:
-
Product Loss during Extraction: this compound may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.
-
Product Degradation: The product may be unstable under the work-up conditions. Avoid overly acidic or basic conditions if possible.
-
Problem 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Common Side Products:
-
4(3H)-quinazolinone: This is a common byproduct resulting from the hydrolysis of the starting material (4-chloroquinazoline) or the product (this compound) in the presence of water. To minimize its formation, use anhydrous reagents and solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Unreacted 4-chloroquinazoline: If the reaction has not gone to completion, you will have unreacted starting material. Monitor the reaction by TLC to ensure full conversion.
-
Polymeric materials: At high temperatures, polymerization of starting materials or products can occur.
-
-
Minimizing Side Reactions:
-
Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent moisture from the air from entering the reaction.
-
Control of Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the cyanide source is often used to drive the reaction to completion, but a large excess may lead to downstream purification challenges.
-
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying this compound. What are the recommended methods?
Answer: Purification can be challenging due to the presence of polar byproducts.
-
Column Chromatography: This is a common and effective method for purifying this compound.
-
Stationary Phase: Silica gel is typically used.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed. The polarity of the eluent can be adjusted based on the separation observed on TLC. If the product is streaking on the TLC plate, consider adding a small amount of a more polar solvent like methanol to the eluent system.
-
-
Recrystallization: This can be an effective technique for obtaining highly pure material if a suitable solvent is found.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[1][2][3] Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) or solvent mixtures to find the optimal system.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most frequently employed method is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinazoline with a cyanide salt.[4][5] The chlorine atom at the 4-position of the quinazoline ring is activated towards nucleophilic attack.
Q2: Which cyanide source is best to use?
A2: Several cyanide sources can be used, including sodium cyanide (NaCN), potassium cyanide (KCN), and copper(I) cyanide (CuCN). The choice of cyanide source can depend on the specific reaction conditions and the desired reactivity. NaCN and KCN are common and cost-effective choices.
Q3: What are the typical reaction conditions for the cyanation of 4-chloroquinazoline?
A3: Typical conditions involve reacting 4-chloroquinazoline with a slight excess of a cyanide salt in a polar aprotic solvent like DMF or DMSO at an elevated temperature (e.g., 80-120 °C). Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (4-chloroquinazoline) and the product (this compound). The spots can be visualized under UV light.
Q5: What are the key safety precautions to take during this synthesis?
A5: Cyanide salts are highly toxic. Always handle them with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide poisoning antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
Data Presentation
Table 1: Comparison of Reaction Conditions for Cyanation of 4-Chloroquinazoline
| Parameter | Condition A | Condition B | Condition C |
| Cyanide Source | NaCN | KCN | CuCN |
| Solvent | DMF (anhydrous) | DMSO (anhydrous) | Pyridine (anhydrous) |
| Temperature | 100 °C | 120 °C | 110 °C |
| Reaction Time | 6 - 12 hours | 4 - 8 hours | 8 - 16 hours |
| Stoichiometry (Cyanide:Substrate) | 1.2 : 1 | 1.5 : 1 | 1.1 : 1 |
| Typical Yield Range | 70 - 85% | 75 - 90% | 60 - 80% |
| Notes | Good solubility of NaCN. | Higher reaction temperature may be required. | Often used in Rosenmund-von Braun type reactions. |
Disclaimer: The yield ranges are indicative and can vary based on the specific experimental setup, purity of reagents, and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chloroquinazoline using Sodium Cyanide
This protocol describes a general procedure for the synthesis of this compound via nucleophilic aromatic substitution.
Materials:
-
4-Chloroquinazoline
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 eq).
-
Addition of Reagents: Under an inert atmosphere (nitrogen or argon), add anhydrous DMF to dissolve the starting material. Then, carefully add sodium cyanide (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Quinazolinecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-quinazolinecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound and its derivatives involves the nucleophilic aromatic substitution (SNAr) reaction. This typically uses a 4-chloro-7-cyanoquinazoline intermediate which then reacts with a substituted aniline.[1] This versatile reaction allows for the introduction of various aryl groups at the 4-position of the quinazoline core.[1]
Q2: What are the most common side products observed during the synthesis of this compound and its derivatives?
Based on the typical synthetic pathways, several side products can be anticipated:
-
Hydrolysis Products: Formation of 7-cyano-3,4-dihydro-4-oxoquinazoline can occur due to the hydrolysis of the 4-chloro-7-cyanoquinazoline intermediate if moisture is present.[1]
-
N-Alkylated/N-Arylated Byproducts: These can form through undesired reactions at the nitrogen atom of the arylamino group.[1]
-
Unreacted Starting Materials: Residual starting materials, such as 4-chloro-7-cyanoquinazoline and the aniline derivative, may remain.[1]
-
Dimerization Products: In syntheses starting from 2-aminobenzonitrile, dimerization can lead to the formation of triazachrysenes.
Q3: What analytical techniques are recommended for identifying these byproducts?
A combination of chromatographic and spectroscopic methods is ideal for the identification and quantification of side products:
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS): This is a powerful technique for separating and identifying the desired product and impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a valuable tool for the analysis of complex mixtures of chemical compounds, allowing for the separation and individual analysis of each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the detailed structural elucidation of isolated byproducts.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Presence of a Significant Amount of 7-Cyano-3,4-dihydro-4-oxoquinazoline
-
Symptom: The final product is contaminated with a significant amount of a compound identified as 7-cyano-3,4-dihydro-4-oxoquinazoline.
-
Possible Cause: This byproduct, also known as 7-cyanoquinazolin-4-one, forms from the hydrolysis of the 4-chloro-7-cyanoquinazoline starting material.[1] This is often due to the presence of moisture in the reaction setup or prolonged heating in the presence of water.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times and excessive temperatures, which can promote hydrolysis.
-
Issue 2: Formation of N-Alkylated/N-Arylated Byproducts
-
Symptom: Characterization of the product mixture reveals the presence of byproducts with molecular weights corresponding to the addition of an alkyl or aryl group to the desired product.
-
Possible Cause: These side products can arise from the N-alkylation or N-arylation of the target 4-(arylamino)quinazoline-7-carbonitrile.[1] The choice of base can influence the formation of these impurities.[1]
-
Troubleshooting Steps:
-
Choice of Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to minimize the risk of side reactions.[1] Stronger, more nucleophilic bases may promote undesired alkylation or arylation.[1]
-
Stoichiometry Control: Use a precise stoichiometry of the base to avoid excess that could lead to side reactions.
-
Temperature Management: Run the reaction at the lowest effective temperature to disfavor these higher activation energy side reactions.
-
Issue 3: Dimerization of Starting Material (2-aminobenzonitrile)
-
Symptom: A high molecular weight, poorly soluble byproduct is observed, particularly in syntheses starting from 2-aminobenzonitrile.
-
Possible Cause: Dimerization of 2-aminobenzonitrile can occur, leading to the formation of triazachrysenes.
-
Troubleshooting Steps:
-
Control of Acidity: If an acid catalyst is used, its concentration and type should be carefully optimized to avoid promoting dimerization.
-
Reaction Concentration: Running the reaction at a lower concentration may disfavor the bimolecular dimerization reaction.
-
Order of Addition: Adding the 2-aminobenzonitrile slowly to the reaction mixture containing the other reagents may help to keep its instantaneous concentration low and minimize dimerization.
-
Experimental Protocols
A general procedure for a key step in the synthesis of a 4-(arylamino)quinazoline-7-carbonitrile is provided below.
Synthesis of 4-(Arylamino)quinazoline-7-carbonitrile via Nucleophilic Aromatic Substitution
-
Reagents:
-
4-chloro-7-cyanoquinazoline
-
Substituted aniline
-
Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-7-cyanoquinazoline in anhydrous isopropanol.
-
Add the substituted aniline to the solution.
-
Add diisopropylethylamine (DIPEA) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
-
Data Presentation
While specific quantitative data for side product formation is highly dependent on the exact reaction conditions, the following table provides a qualitative summary of common side products and their typical formation context.
| Side Product Name | Common Synthetic Context | Key Factors Influencing Formation |
| 7-Cyano-3,4-dihydro-4-oxoquinazoline | Synthesis from 4-chloro-7-cyanoquinazoline | Presence of moisture, prolonged heating |
| N-Alkylated/N-Arylated Byproducts | Nucleophilic substitution with anilines | Choice of base (nucleophilic vs. non-nucleophilic), temperature |
| Triazachrysenes | Syntheses starting from 2-aminobenzonitrile | Acid catalysis, high concentration of 2-aminobenzonitrile |
| Unreacted Starting Materials | All synthetic routes | Incomplete reaction, suboptimal stoichiometry or reaction conditions |
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for identifying and mitigating common side products.
Signaling Pathway Context
Quinazolin-4-one derivatives are known to exhibit a wide range of biological activities, often by targeting specific signaling pathways implicated in diseases like cancer. For instance, some derivatives act as inhibitors of key enzymes in cell signaling cascades.
Caption: Inhibition of PI3K and HDAC signaling pathways by quinazolin-4-one derivatives.
References
Technical Support Center: Purification of 4-Quinazolinecarbonitrile by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-quinazolinecarbonitrile using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | The polarity of the eluent (mobile phase) is not optimal. | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[1] If the Rf values of your compound and impurities are too high (close to the solvent front), decrease the polarity of the eluent (increase the proportion of hexane). If the Rf values are too low (near the baseline), increase the eluent's polarity by adding more ethyl acetate or a small amount of methanol.[1] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is to use a ratio of 1:20 to 1:100 of the sample to silica gel by weight.[1] | |
| The column was not packed properly, leading to channeling. | Repack the column, ensuring the silica gel is uniformly packed and free of air bubbles or cracks.[1] | |
| This compound is Not Eluting from the Column | The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the solvent system. For instance, if you are using a hexane/ethyl acetate mixture, systematically increase the percentage of ethyl acetate.[1] For very polar compounds, a mobile phase of methanol in dichloromethane can be effective.[2] |
| The compound may have degraded on the acidic silica gel. | Quinazoline derivatives can be sensitive to acidic conditions.[3] Consider deactivating the silica gel by pre-eluting the column with a solvent mixture containing 1-3% triethylamine. Alternatively, use a different stationary phase like neutral alumina. | |
| The Silica Gel Bed Cracks During Purification | The column ran dry at some point. | Always keep the solvent level above the top of the silica gel. |
| Heat was generated from the interaction of a polar solvent with the silica gel. | This can occur when switching to a much more polar solvent system abruptly. Ensure a gradual increase in solvent polarity. | |
| Low Yield of Purified this compound | The compound is highly soluble in the eluent and elutes too quickly with other impurities. | Adjust the solvent system to achieve an optimal Rf value of around 0.25-0.35 on TLC for better separation and collection of pure fractions.[4] |
| Premature crystallization of the compound on the column. | Ensure the crude sample is fully dissolved before loading it onto the column. If solubility is an issue, consider dry loading the sample by pre-adsorbing it onto a small amount of silica gel.[3][5] | |
| The compound is spread across too many fractions in low concentrations. | Concentrate the fractions you expect to contain your product and re-analyze by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective mobile phase for the purification of quinazoline derivatives is a mixture of hexane and ethyl acetate.[1] It is recommended to first perform Thin Layer Chromatography (TLC) with varying ratios of these solvents to determine the optimal composition for separation. For many compounds of intermediate polarity, a starting point of 10-50% ethyl acetate in hexane is often suitable.[2]
Q2: How can I identify the common impurities in my this compound sample?
A2: Common impurities often originate from unreacted starting materials or by-products of the synthesis. Depending on the synthetic route, these could include anthranilic acid derivatives or other precursors. Analytical techniques such as TLC, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are crucial for identifying these impurities.[1]
Q3: My this compound appears to be unstable on the silica gel column. What can I do?
A3: Quinazoline compounds can sometimes be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[3] Alternatively, using a different stationary phase like neutral alumina can be beneficial.
Q4: What is the ideal Rf value I should aim for on TLC before running the column?
A4: For effective separation using flash column chromatography, the ideal Rf (retention factor) for your target compound, this compound, should be between 0.25 and 0.35 in the chosen solvent system.[4] This range generally provides a good balance between moving the compound down the column at a reasonable rate and achieving good separation from impurities.
Q5: Should I perform wet or dry loading of my sample onto the column?
A5: Both methods can be effective, but dry loading is often recommended if your compound has limited solubility in the initial, less polar mobile phase.[5] Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel, which is then added to the top of the column. This can lead to a more uniform application of the sample and better separation.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound. The specific solvent system should be optimized based on preliminary TLC analysis.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (for sample loading, if needed)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes or flasks
-
Sand (washed)
-
Cotton or glass wool
2. Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel bed. Do not let the column run dry.
-
Add a thin protective layer of sand on top of the silica gel bed.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute more polar compounds.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
"troubleshooting low yield in 4-quinazolinecarbonitrile reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-quinazolinecarbonitrile reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 4-(arylamino)quinazoline-7-carbonitriles?
A1: A prevalent and effective method is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a 4-chloro-7-cyanoquinazoline intermediate with a substituted aniline, which allows for the versatile introduction of various aryl groups at the 4-position of the quinazoline core.[1]
Q2: What are the typical byproducts observed in this synthesis?
A2: The main byproducts that can be anticipated based on the reactivity of the intermediates and reaction conditions include:
-
7-Cyano-3,4-dihydro-4-oxoquinazoline: This results from the hydrolysis of the 4-chloro-7-cyanoquinazoline starting material.[1]
-
N-Alkylated/N-Arylated Byproducts: These can form due to undesired reactions at the nitrogen atom of the arylamino group.[1]
-
Unreacted Starting Materials: Residual 4-chloro-7-cyanoquinazoline and aniline derivatives may be present if the reaction does not go to completion.
Q3: Which analytical techniques are recommended for identifying and quantifying the product and byproducts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for identifying and quantifying the desired product and any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the structural elucidation of isolated byproducts.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors, ranging from the quality of your reagents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes and Solutions:
-
Poor Reagent Quality:
-
Action: Verify the purity of your 4-chloro-7-cyanoquinazoline and the aniline derivative. Impurities can significantly inhibit the reaction.[1] Ensure starting materials are dry, as moisture can lead to hydrolysis of the chloro-substituent.
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require specific temperature ranges for optimal performance. If the reaction is sluggish, a gradual increase in temperature might be necessary. Conversely, excessively high temperatures can lead to degradation.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has reached completion. Incomplete reactions are a common cause of low yields.
-
Solvent Choice: The solvent plays a critical role in the reaction rate. Aprotic polar solvents such as DMF, DMAc, or NMP are often effective for SNAr reactions.[1]
-
-
Inadequate Mixing:
-
Action: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially if reagents have limited solubility.
-
Below is a logical workflow for troubleshooting low yield issues.
Issue 2: Formation of 7-Cyano-3,4-dihydro-4-oxoquinazoline Byproduct
Q: I am observing a significant amount of the hydrolyzed byproduct, 7-cyanoquinazolin-4-one. How can I prevent this?
A: This byproduct forms due to the hydrolysis of the 4-chloro-7-cyanoquinazoline starting material in the presence of water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture.[1]
-
Control Reaction Time and Temperature: Avoid prolonged heating once the reaction has reached completion, as this can increase the likelihood of hydrolysis. Monitor the reaction progress closely.[1]
Issue 3: Formation of N-Alkylated/N-Arylated Byproducts
Q: My final product is contaminated with byproducts resulting from further reaction at the arylamino nitrogen. What can I do to minimize these?
A: These byproducts arise from N-alkylation or N-arylation of the desired product.
Troubleshooting Steps:
-
Choice of Base: Employ a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to minimize side reactions. Stronger, more nucleophilic bases can promote undesired alkylation or arylation.[1]
-
Stoichiometry Control: Use a slight excess of the aniline derivative (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the 4-chloro-7-cyanoquinazoline. However, a large excess should be avoided as it may lead to side reactions under certain conditions.[1]
-
Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the probability of side reactions.[1]
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of this compound synthesis. The data is based on trends observed for structurally similar quinazolinone syntheses and general principles of SNAr reactions.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | Reflux | 12 | 85 |
| 2 | Ethanol (EtOH) | Reflux | 12 | < 5 |
| 3 | Dimethylformamide (DMF) | 100 | 8 | 70 |
| 4 | Tetrahydrofuran (THF) | Reflux | 12 | 45 |
| 5 | Water (H₂O) | 100 | 12 | < 5 |
Note: Data is illustrative and based on trends observed in related syntheses. Acetonitrile often provides the best results for similar SNAr reactions.
Table 2: Effect of Base on Reaction Yield
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Yield (%) |
| 1 | DIPEA | 1.5 | CH₃CN | Reflux | 88 |
| 2 | K₂CO₃ | 2.0 | DMF | 100 | 75 |
| 3 | Cs₂CO₃ | 2.5 | DMSO | 120 | 70 |
| 4 | Et₃N | 1.5 | CH₃CN | Reflux | 82 |
| 5 | None | - | CH₃CN | Reflux | 20 |
Note: Data is representative. The choice of a non-nucleophilic base like DIPEA is often optimal to prevent side reactions.
Experimental Protocols
General Synthetic Protocol for 4-(Arylamino)quinazoline-7-carbonitrile
This protocol outlines a general procedure for the synthesis of 4-(arylamino)quinazoline-7-carbonitriles via nucleophilic aromatic substitution.
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-chloro-7-cyanoquinazoline (1.0 equivalent).
-
Add an anhydrous solvent (e.g., isopropanol, DMF, or NMP) to dissolve the starting material.[1]
-
Add the corresponding substituted aniline (1.1-1.2 equivalents) to the reaction mixture.[1]
-
If required, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents).[1]
Reaction Conditions:
-
Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C).[1]
-
Monitor the progress of the reaction by TLC or HPLC.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
The following diagram illustrates the general experimental workflow.
References
Technical Support Center: Recrystallization of 4-Quinazolinecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-quinazolinecarbonitrile via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation Upon Cooling | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent or solvent system in which the compound has lower solubility at cold temperatures. Consider using a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). |
| Too much solvent was used, preventing the solution from reaching saturation upon cooling. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. | |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the recrystallization solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point. |
| The compound is precipitating from the solution too rapidly. | Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | |
| The compound is significantly impure, leading to a depression of its melting point. | Consider a preliminary purification step, such as column chromatography, before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible. | |
| A significant amount of product remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first. | |
| Colored Impurities Remain in Crystals | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the desired product. |
| Crystals are Very Fine or Powdery | The solution cooled too quickly. | Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A good starting point for solvent screening includes polar aprotic solvents like acetone or ethyl acetate, and alcohols like ethanol. A binary solvent system, such as ethanol-water, may also be effective. Experimental screening with small amounts of the compound is necessary to determine the optimal solvent or solvent mixture.
Q2: How can I determine the correct amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound. Add the solvent in small portions to the heated compound until it just dissolves. Using too much solvent will result in a low yield.
Q3: My compound won't crystallize, even after scratching and seeding. What should I do?
A3: If crystallization does not occur, it is likely that too much solvent was used. The solution should be concentrated by gentle heating to evaporate some of the solvent. If this fails, it may be necessary to remove all the solvent and attempt the recrystallization again with a different solvent system.
Q4: How can I improve the purity of my recrystallized product?
A4: To enhance purity, ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold recrystallization solvent can also help remove adhering impurities from the mother liquor. For highly impure samples, a preliminary purification by column chromatography may be necessary before recrystallization.
Experimental Protocols
General Single-Solvent Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a few milligrams of crude this compound and a few drops of a test solvent. Observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. A suitable solvent will show low solubility at room temperature and high solubility when hot.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Data Summary
Quantitative solubility data for this compound in common organic solvents is not extensively reported in publicly available literature. Researchers should perform solubility tests to determine the optimal solvent for their specific sample and conditions. The melting point of the purified compound should be determined and compared to literature values for identity and purity assessment.
| Physical Property | Value |
| Melting Point | Data not available in searched literature. Experimental determination is recommended. |
| Solubility | Qualitative assessment suggests potential solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol). Poorly soluble in non-polar solvents (e.g., hexane) and water. Quantitative data requires experimental determination. |
Process Visualization
The following diagram illustrates a general troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
"stability of 4-quinazolinecarbonitrile under acidic/basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-quinazolinecarbonitrile under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the nitrile group on this compound?
A1: The nitrile group on this compound is generally stable under neutral conditions. However, it is susceptible to hydrolysis to either 4-quinazolinecarboxamide or 4-quinazolinecarboxylic acid under acidic or basic conditions, particularly with heating.[1][2] Vigorous conditions, such as prolonged heating with strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH), will typically drive the hydrolysis to the carboxylic acid.[1]
Q2: What are the expected degradation products of this compound under acidic or basic conditions?
A2: The primary degradation products are the result of nitrile group hydrolysis. Under acidic or basic conditions, the nitrile group (-CN) is first hydrolyzed to a carboxamide group (-CONH₂), forming 4-quinazolinecarboxamide. With continued exposure to hydrolytic conditions, the amide is further hydrolyzed to a carboxylic acid group (-COOH), yielding 4-quinazolinecarboxylic acid.[2][3]
Q3: Can the hydrolysis be stopped at the amide intermediate, 4-quinazolinecarboxamide?
A3: Stopping the hydrolysis at the amide stage can be challenging because the amide itself is susceptible to hydrolysis, sometimes more readily than the nitrile under harsh conditions. However, using milder basic conditions with careful monitoring of temperature and reaction time may allow for the isolation of the amide.[1][4]
Q4: Are there other potential sites of degradation on the this compound molecule?
A4: While the primary site of degradation under hydrolytic conditions is the nitrile group, the quinazoline ring system itself can be susceptible to degradation under more forceful conditions, such as strong oxidative environments or high heat.[5][6] However, under typical acidic and basic hydrolytic stress testing, the nitrile group is the most reactive site.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting & Optimization |
| Low or no conversion of this compound | - Reaction conditions are too mild (temperature too low, reaction time too short).- Insufficient concentration of acid or base. | - Increase the reaction temperature (e.g., reflux).- Extend the reaction time and monitor progress using TLC or HPLC.- Use a higher concentration of the acid or base catalyst. |
| Formation of 4-quinazolinecarboxylic acid instead of the desired 4-quinazolinecarboxamide | - Reaction conditions are too harsh (prolonged heating, high concentration of acid/base). | - Reduce the reaction temperature and time.- Use a lower concentration of the acid or base.- Consider alternative milder methods for amide synthesis, such as controlled hydrolysis using a peroxide-based system.[1] |
| Multiple unexpected peaks in HPLC analysis after stability studies | - The quinazoline ring may be degrading under the stress conditions.- Impurities in the starting material may be degrading.- Interaction with solvents or other components in the mixture. | - Characterize the unknown peaks using LC-MS to identify the degradation products.- Perform forced degradation studies on a highly pure sample of this compound.- Ensure the use of high-purity solvents and reagents. |
| Difficulty in separating this compound from its degradation products by HPLC | - The chromatographic conditions are not optimized for the separation of these specific compounds. | - Adjust the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase).- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Optimize the gradient elution profile for better resolution. |
Degradation Pathways
The hydrolysis of this compound proceeds in a stepwise manner under both acidic and basic conditions.
Caption: Acid-catalyzed hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
"preventing dimer formation in 4-quinazolinecarbonitrile synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 4-quinazolinecarbonitrile, with a specific focus on preventing the formation of dimeric byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and efficient method for the synthesis of this compound is the reaction of 2-aminobenzonitrile with triethyl orthoformate in the presence of an acid catalyst. This one-pot reaction proceeds through the formation of an intermediate imidate, followed by cyclization to the desired quinazoline ring system.
Q2: What is the "dimer" that is often observed as a byproduct in this synthesis?
The term "dimer" in this context often refers to a triazachrysene derivative. This byproduct arises from the reaction of the intermediate imidate (formed from one molecule of 2-aminobenzonitrile and triethyl orthoformate) with a second molecule of 2-aminobenzonitrile.[1]
Q3: What reaction conditions favor the formation of this dimeric byproduct?
The formation of the triazachrysene dimer is typically promoted by the presence of protic acids.[1] The reaction mechanism involves the acid-catalyzed formation of an imidate, which can then be intercepted by another molecule of 2-aminobenzonitrile.
Q4: How can I minimize or prevent the formation of the dimer?
Preventing dimer formation hinges on controlling the reaction conditions to favor the intramolecular cyclization of the imidate intermediate over the intermolecular reaction. Key strategies include:
-
Careful control of acid catalysis: Using a stoichiometric amount or a slight excess of a weaker acid can promote the desired reaction without excessively catalyzing the dimerization.
-
Anhydrous conditions: The presence of water can lead to the formation of other byproducts.[1] Therefore, ensuring the reaction is carried out under strictly anhydrous conditions is crucial.
-
Reaction temperature and time: Optimization of the reaction temperature and time can favor the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant amount of a high molecular weight byproduct is observed (presumed dimer). | Excess protic acid catalyst. | - Reduce the amount of acid catalyst used.- Consider using a milder acid catalyst. |
| Presence of water in the reaction mixture. | - Ensure all glassware is oven-dried.- Use anhydrous solvents and reagents. | |
| Prolonged reaction time or high temperature. | - Monitor the reaction progress by TLC or LC-MS.- Optimize the reaction time and temperature to maximize the yield of the desired product while minimizing byproduct formation. | |
| Low yield of this compound. | Incomplete reaction. | - Increase the reaction time or temperature cautiously, while monitoring for dimer formation.- Ensure efficient stirring. |
| Suboptimal amount of triethyl orthoformate. | - Use a slight excess of triethyl orthoformate to ensure complete conversion of the 2-aminobenzonitrile. | |
| Inefficient work-up and purification. | - Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the product from byproducts and unreacted starting materials. | |
| Formation of an unexpected byproduct. | Presence of water leading to hydrolysis. | - As mentioned, maintain anhydrous conditions throughout the synthesis.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is designed to minimize the formation of the triazachrysene dimer.
Materials:
-
2-aminobenzonitrile
-
Triethyl orthoformate
-
Anhydrous p-toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Preparation: Under an inert atmosphere, add 2-aminobenzonitrile (1.0 eq) and the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add triethyl orthoformate (1.1 - 1.5 eq) to the stirred solution.
-
Catalyst Addition: Slowly add the anhydrous acid catalyst (e.g., PTSA, 0.1 - 0.5 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Visualizing the Reaction Pathways
Diagram 1: Synthesis of this compound
Caption: Desired reaction pathway to this compound.
Diagram 2: Formation of Triazachrysene Dimer
Caption: Competing pathway leading to dimer formation.
References
Technical Support Center: Improving Regioselectivity in 4-Quinazolinecarbonitrile Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective functionalization of 4-quinazolinecarbonitrile. The electron-withdrawing nature of the cyano group at the C4 position significantly influences the reactivity of the quinazoline core, making regiocontrol a critical aspect of its synthetic diversification.
Frequently Asked Questions (FAQs)
Q1: What are the most probable sites for C-H functionalization on the this compound core?
A1: The electronic properties of the this compound scaffold, characterized by an electron-deficient pyrimidine ring, make the C2 and C4 positions susceptible to nucleophilic attack.[1] However, for C-H functionalization, the directing effects of the C4-cyano group and the nitrogen atoms of the quinazoline ring play a crucial role. The presence of the electron-withdrawing cyano group deactivates the entire ring system towards electrophilic attack but can direct metallation to specific positions. While direct C-H functionalization data for this compound is limited, analogous systems suggest that positions C2, C5, and C8 are potential sites for functionalization, depending on the reaction conditions and the directing groups employed.[1]
Q2: How does the C4-carbonitrile group influence the regioselectivity of functionalization?
A2: The C4-carbonitrile group is a strong electron-withdrawing group, which significantly lowers the electron density of the quinazoline ring system. This deactivating effect can make C-H activation more challenging compared to unsubstituted quinazolines.[2] In related heterocyclic systems, nitrile groups have been shown to act as meta-directing groups in palladium-catalyzed C-H functionalization.[3][4] However, in the context of the fused quinazoline ring, the interplay between the directing effect of the nitrile group and the inherent reactivity of the quinazoline nitrogens will determine the final regiochemical outcome. It is plausible that the cyano group could direct functionalization to the C5 or C7 positions.
Q3: What are the general challenges encountered during the functionalization of this compound?
A3: Researchers may face several challenges, including:
-
Poor Regioselectivity: Obtaining a mixture of isomers is a common problem due to the multiple potential reaction sites on the quinazoline ring.
-
Low Reactivity: The electron-withdrawing nature of the C4-cyano group can lead to sluggish or incomplete reactions.[2]
-
Substrate Solubility: Quinazoline derivatives can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[1]
-
Catalyst Inhibition: The nitrile group can potentially coordinate with and inhibit the activity of transition metal catalysts.[5]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation
Symptoms:
-
Formation of multiple regioisomers (e.g., C2, C5, C7, or C8-arylated products).
-
Difficulty in separating the desired isomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Ligand Control | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Bulky ligands can sterically hinder certain positions and enhance selectivity.[1] |
| Suboptimal Reaction Temperature | Lowering the reaction temperature may favor the kinetically controlled product, potentially increasing the selectivity for a single isomer.[1] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can influence the catalyst's activity and selectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMA) to nonpolar (e.g., toluene, dioxane). |
| Interference from Additives | Some additives, like silver salts, can interact with the cyano group and affect the reaction outcome.[5] Consider using alternative oxidants or additives. |
Problem 2: Low Yield in Rhodium-Catalyzed C-H Activation
Symptoms:
-
Low conversion of the starting material.
-
Significant recovery of unreacted this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Catalyst Deactivation | The nitrile group may be coordinating to the rhodium center and inhibiting catalysis. The use of more electron-rich or sterically hindered ligands might mitigate this effect. |
| Insufficiently Active C-H Bond | The electron-withdrawing cyano group deactivates the C-H bonds. Increasing the reaction temperature or using a more active catalyst precursor, such as [RhCp*Cl2]2, may be necessary. |
| Poor Substrate Solubility | Try using a co-solvent system or a solvent known to dissolve polar heterocycles, such as NMP or sulfolane.[1] |
| Inappropriate Oxidant/Additive | The choice of oxidant is critical in many Rh-catalyzed C-H functionalizations. Screen different oxidants like AgOAc, Ag2CO3, or Cu(OAc)2. |
Experimental Protocols
Key Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of Quinazolines (Adapted for this compound)
This protocol is a general guideline and may require optimization for this compound.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), aryl halide (1.2-2.0 equiv.), Pd(OAc)2 (5-10 mol%), a suitable ligand (e.g., P(o-tol)3, XPhos, 10-20 mol%), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with the same solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Visualizing Reaction Pathways
Diagram 1: General Workflow for Troubleshooting Poor Regioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meta-selective C-H functionalization using a nitrile-based directing group and cleavable Si-tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Quinazolinecarbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-quinazolinecarbonitrile. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental work-up procedures.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction synthesizing this compound?
A typical work-up involves quenching the reaction, followed by extraction and washing.[1] After the reaction is complete, the mixture is often diluted with an organic solvent like ethyl acetate or dichloromethane (DCM).[1][2] This organic layer is then washed sequentially with various aqueous solutions in a separatory funnel to remove impurities.[3] Common washes include water to remove water-soluble reagents, a dilute acid or base for neutralization, and brine (saturated NaCl solution) to aid in separating the organic and aqueous layers and remove residual water.[3][4]
Q2: My reaction was performed in a high-boiling polar solvent like DMF or DMSO. How do I effectively remove it during work-up?
High-boiling solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are water-miscible and can be removed by washing the organic layer extensively with water.[5] A common rule of thumb is to use multiple washes; for example, for every 5 mL of DMF or DMSO, wash with 5 portions of 10 mL of water.[5] Be aware that this can sometimes lead to product loss if the desired compound has partial water solubility or can cause emulsions.[5][6] An alternative, if the product is stable, is to remove the solvent under reduced pressure (rotoevaporation) before proceeding with the aqueous work-up.[5]
Q3: What are the most common impurities I might find in my crude this compound product?
Impurities can include unreacted starting materials, catalysts, and byproducts from side reactions.[7] A significant potential byproduct is the hydrolyzed form of the nitrile. Under acidic or basic conditions present during the reaction or work-up, the nitrile group (-CN) on this compound can hydrolyze to form the corresponding amide (-CONH2) or even the carboxylic acid (-COOH).[8][9][10]
Q4: What are the recommended methods for purifying crude this compound?
The most common purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[2][7] Recrystallization is effective if a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.[11] Column chromatography on silica gel, using a solvent system like hexane and ethyl acetate, is another powerful method for separating the product from impurities.[2]
Troubleshooting Guide
Q: When I add an aqueous solution (like water or sodium bicarbonate) to my reaction mixture, a gooey precipitate forms between the layers. What should I do?
A: This is a common issue when insoluble byproducts are present. The recommended solution is to continue washing with water to remove as much of the precipitate as possible.[4][5] After separating the layers, treat the organic layer with a generous amount of a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). The drying agent may absorb the remaining goo, which can then be removed by filtration.[4][5]
Q: During the bicarbonate wash, my separatory funnel bubbled violently and overflowed. How can I prevent this?
A: This "fountain effect" is caused by the rapid release of CO₂ gas when an acidic organic solution is neutralized with a bicarbonate or carbonate base.[3][4] To prevent this, add the basic solution slowly and in small portions.[4] After each addition, gently swirl the unstoppered funnel before stoppering, inverting, and venting immediately and frequently. For larger-scale reactions, it is safer to perform the initial neutralization in a large Erlenmeyer flask with vigorous stirring to allow the gas to escape before transferring the mixture to a separatory funnel.[4]
Q: My organic and aqueous layers have formed a persistent emulsion that won't separate. How can I resolve this?
A: Emulsions are common when high concentrations of polar solvents or surfactants are present. To break an emulsion, try the following:
-
Let the separatory funnel stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a saturated brine solution (NaCl(aq)), which increases the ionic strength of the aqueous layer and can force separation.[5]
-
For stubborn emulsions, filtering the entire mixture through a pad of Celite can sometimes be effective.[5]
Q: My final product's analytical data (e.g., NMR, IR) suggests the nitrile group has hydrolyzed to an amide or carboxylic acid. How did this happen and how can I avoid it?
A: Nitrile hydrolysis occurs in the presence of strong acid or base, often accelerated by heat.[9][10] This could have happened during the reaction itself or during an acidic/basic work-up step.[6]
-
Prevention: If possible, avoid prolonged exposure to harsh acidic or basic conditions during the work-up. Use milder neutralizing agents if necessary and perform washes at room temperature or below. If the product is sensitive, test its stability by treating a small sample with the intended wash solution before proceeding with the bulk work-up.[6]
Q: After completing the work-up and evaporating the solvent, I have very little or no product. Where could it have gone?
A: Product loss during work-up can occur for several reasons:
-
Aqueous Solubility: Your product may be more soluble in the aqueous layer than anticipated. It is always good practice to save all aqueous layers until you have confirmed your product's location.[4][6] You can try to back-extract the combined aqueous layers with fresh organic solvent.
-
Incorrect pH: If this compound becomes protonated (under acidic conditions) or deprotonated, its solubility can change, potentially causing it to partition into the aqueous layer. Ensure the pH of the aqueous layer is near neutral before extraction.
-
Volatility: The product might be volatile and could have been lost during solvent evaporation (rotoevaporation). Check the solvent collected in the rotovap's receiving flask for any signs of your product.[6]
-
Adsorption: The product may have adsorbed onto the drying agent or filtration media (e.g., Celite, filter paper).[6] Try rinsing the filtration media with a fresh portion of a polar organic solvent.
Experimental Protocols
Protocol 1: General Aqueous Work-Up
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench reactive reagents by slowly adding an appropriate solution (e.g., water, saturated NH₄Cl).
-
Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM). The total volume should be sufficient to dissolve the product fully.[1]
-
Water Wash: Add deionized water to the separatory funnel, stopper, invert, and vent. Shake gently and allow the layers to separate. Drain the aqueous layer. Repeat this wash 1-2 times to remove water-soluble impurities.[3]
-
Neutralization Wash (if necessary): If the reaction was acidic, wash with a saturated NaHCO₃ solution until bubbling ceases.[3] If the reaction was basic, wash with dilute HCl (e.g., 1M). Check the pH of the aqueous layer with litmus paper to ensure neutralization.[3]
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to remove residual water and aids in layer separation.[3]
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄, MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[3]
-
Filter & Concentrate: Filter or decant the solution to remove the drying agent.[3] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is highly soluble when hot but poorly soluble when cold.[7] Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate.[12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent dropwise while swirling until the solid just dissolves.[13]
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of purer, larger crystals.[13] Once at room temperature, cooling can be completed in an ice bath to maximize yield.[11]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing & Drying: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.[7]
Data Presentation
Table 1: Properties of Common Work-Up Solvents
| Solvent | Formula | Density (g/mL) | Water Miscibility | Purpose |
|---|---|---|---|---|
| Ethyl Acetate | C₄H₈O₂ | 0.902 | 8.7 g/100g | Extraction |
| Dichloromethane (DCM) | CH₂Cl₂ | 1.33 | 1.3 g/100g | Extraction |
| Diethyl Ether | C₄H₁₀O | 0.713 | 7.5 g/100g | Extraction |
| Saturated NaHCO₃ | NaHCO₃ | ~1.05 | Miscible | Neutralizing Wash (for acids) |
| Saturated NH₄Cl | NH₄Cl | ~1.07 | Miscible | Quenching/Wash |
| Brine (Saturated NaCl) | NaCl | ~1.2 | Miscible | Drying/Separation Aid |
Data sourced from[14].
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅N₃ |
| Molecular Weight | 155.16 g/mol |
| Solubility | Specific quantitative data is not readily available in public literature.[15] Solubility is generally expected to be higher in polar organic solvents like DMF, DMSO, and alcohols, and lower in nonpolar solvents like hexanes.[15] |
Data sourced from[16].
Visualizations
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How To [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 15. benchchem.com [benchchem.com]
- 16. This compound,(CAS# 36082-71-0)|Sinfoo BIOCHEM [sinfoobiotech.com]
"analytical methods for assessing purity of 4-quinazolinecarbonitrile"
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity of 4-quinazolinecarbonitrile.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary analytical methods for assessing the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), often with UV detection, for separating non-volatile impurities; Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile and semi-volatile impurities; and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), for structural confirmation and absolute purity determination.[1] For a comprehensive analysis, employing a combination of these techniques is recommended to create a complete impurity profile.[1]
Q2: How do I choose the most appropriate analytical method for my sample?
The selection of an analytical method depends on the specific goals of the analysis, the nature of the expected impurities, and the available instrumentation.[1] HPLC-UV is a versatile starting point for general purity checks. GC-MS is essential if volatile impurities like residual solvents are a concern. qNMR is the preferred method for obtaining a highly accurate, absolute purity value without needing a specific reference standard of the analyte.[1][2]
The following decision tree can help guide your selection:
Q3: What are common potential impurities in this compound?
Common impurities can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities may include unreacted starting materials, isomers, related quinazoline derivatives, and residual solvents used during synthesis and purification. The specific impurity profile will be highly dependent on the synthetic route employed.
High-Performance Liquid Chromatography (HPLC)
Q4: What is a recommended starting HPLC-UV method for purity analysis?
Reversed-phase HPLC (RP-HPLC) is generally the method of choice for compounds like this compound.[3] A good starting point is to use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid like formic or acetic acid to ensure good peak shape.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C[4] |
| Detection Wavelength | 254 nm[4] or Diode Array Detector (DAD/PDA) |
| Injection Volume | 10 µL |
Q5: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC chromatogram. What should I do?
Poor peak shape can be caused by several factors, including column degradation, improper mobile phase pH, or interactions between the analyte and the stationary phase. The following workflow can help you troubleshoot this issue.
Q6: How can I confirm if a peak in my chromatogram is pure or contains a co-eluting impurity?
While retention time is a primary identifier, it does not guarantee purity.[5] The most common tool for assessing peak purity is a Photodiode Array (PDA) or Diode Array Detector (DAD). This detector scans across a range of UV wavelengths, and the software can compare the spectra at the upslope, apex, and downslope of a peak. If the spectra are inconsistent, it indicates the presence of a co-eluting impurity.[5] For a more definitive assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used, as it can distinguish co-eluting compounds based on differences in their mass-to-charge ratio.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q7: When is GC-MS the right choice for analyzing this compound?
GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample.[6] This includes residual solvents from the synthesis (e.g., acetone, dichloromethane, methanol) and other low molecular weight by-products that are amenable to vaporization without decomposition.[7]
Q8: Can you provide a general GC-MS protocol for analyzing volatile impurities?
Yes, a standard approach involves dissolving the sample in a high-purity solvent and analyzing it with a temperature-programmed run. Headspace GC-MS is a particularly effective technique for analyzing residual solvents, as it avoids injecting the non-volatile main component into the system.[7][8]
| Parameter | Recommended Condition |
| Column | DB-5ms (or similar), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[1] |
| Injector Temperature | 250 °C[1] |
| Injection Mode | Split (e.g., 50:1)[1] |
| Oven Program | Initial 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 5 min)[1] |
| MS Ionization | Electron Ionization (EI) at 70 eV[1] |
| MS Scan Range | m/z 40-500[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q9: How is NMR used for purity assessment, and what is qNMR?
NMR spectroscopy provides detailed structural information. In the context of purity, a standard ¹H NMR spectrum can reveal the presence of impurities through signals that do not correspond to the main compound.[9] Quantitative NMR (qNMR) is a powerful technique that determines the absolute purity of a substance.[10] It works on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and weight, the exact purity of the analyte can be calculated without requiring a reference standard of the analyte itself.[1][2]
Q10: My ¹H NMR spectrum shows unexpected signals. What could they be?
Unexpected signals in an ¹H NMR spectrum can have several origins:
-
Structurally Related Impurities: By-products from the synthesis or degradation products.
-
Residual Solvents: Sharp singlets or multiplets corresponding to common laboratory solvents (e.g., acetone, ethyl acetate, DMSO).[10]
-
Water: A broad singlet that can appear at various chemical shifts depending on the solvent and concentration.[10]
-
Atropisomers or Rotamers: If rotation around a single bond is restricted, a single compound can exist as multiple, slowly interconverting conformers, each giving its own set of NMR signals.[11]
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in HPLC-grade water) and Mobile Phase B (0.1% formic acid in HPLC-grade acetonitrile). Degas both solutions by sonication or vacuum filtration.
-
Standard Preparation: Accurately weigh approximately 5 mg of your this compound reference standard and dissolve it in a 50:50 mixture of acetonitrile and water to make a 10 mL stock solution (concentration ~0.5 mg/mL).
-
Sample Preparation: Prepare the sample to be tested in the same manner as the standard, at the same approximate concentration.[3]
-
System Setup: Equilibrate the HPLC system (with the column specified in the table above) with the initial mobile phase conditions (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Analysis: Inject 10 µL of the sample solution and run the gradient method.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: Analysis of Volatile Impurities by GC-MS
-
Sample Preparation: Accurately weigh about 20 mg of the this compound sample into a 2 mL GC vial. Add 1.0 mL of a high-purity solvent in which the compound is soluble but that is not an expected impurity (e.g., DMSO, dichloromethane).[1] Cap and vortex to dissolve.
-
System Setup: Set up the GC-MS instrument with the parameters outlined in the table above. Perform a blank injection (solvent only) to ensure the system is clean.
-
Analysis: Inject 1 µL of the prepared sample solution into the GC-MS.
-
Data Processing: Identify peaks corresponding to known residual solvents by comparing their retention times and mass spectra to a library (e.g., NIST).
Protocol 3: Absolute Purity Determination by qNMR
-
Internal Standard Selection: Choose a suitable internal standard that has a simple spectrum with at least one signal well-resolved from any analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high, certified purity.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial. Record both weights precisely.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[9] Ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals being integrated, typically 30-60 seconds) and a 90° pulse angle to ensure full signal recovery between scans.[2]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
Calculate the purity using the appropriate qNMR equation, which takes into account the weights, molecular weights, integral values, and number of protons for both the analyte and the standard.
-
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nucleophilic Substitution: 4-Quinazolinecarbonitrile vs. 4-Chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutic agents and other functional organic molecules, the quinazoline scaffold is a privileged structure due to its wide range of biological activities.[1][2] Functionalization of the quinazoline core, particularly at the C4 position, is a key strategy for developing new derivatives. This guide provides an objective comparison of two common precursors for C4 functionalization, 4-quinazolinecarbonitrile and 4-chloroquinazoline, in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by available experimental data and theoretical principles to aid researchers in selecting the optimal substrate for their synthetic needs.
Executive Summary
Both 4-chloroquinazoline and this compound can serve as electrophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of nucleophiles at the C4 position. The chloro group in 4-chloroquinazoline is a well-established and efficient leaving group in SNAr reactions, particularly with amine nucleophiles.[3][4] The cyano group in this compound can also act as a leaving group in SNAr reactions, a less common but viable pathway. The choice between these two substrates will depend on the specific nucleophile, desired reaction conditions, and downstream synthetic steps.
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution on the quinazoline ring is a cornerstone of its derivatization. The electron-withdrawing nature of the fused pyrimidine ring activates the C4 position towards nucleophilic attack.
4-Chloroquinazoline: The Established Substrate
The chlorine atom at the C4 position of 2,4-dichloroquinazoline is well-documented to be highly susceptible to regioselective nucleophilic aromatic substitution.[2][4][5][6] Theoretical studies, including DFT calculations, have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and thus more prone to nucleophilic attack.[2][5] This leads to a lower activation energy for nucleophilic attack at this position compared to the C2 position.[5]
The reaction with a variety of nucleophiles, especially primary and secondary amines, has been extensively studied and generally proceeds with good to excellent yields under relatively mild conditions.[3][4]
This compound: An Alternative Pathway
While less conventional, the cyano group can also serve as a leaving group in nucleophilic aromatic substitution reactions on electron-deficient heterocyclic systems. This provides an alternative route for the functionalization of the quinazoline C4 position. The strong electron-withdrawing nature of the cyano group can activate the C4 position for nucleophilic attack.
The following diagram illustrates the logical workflow for comparing these two substrates in a typical nucleophilic substitution reaction.
Caption: Comparative workflow of nucleophilic substitution.
Quantitative Data Comparison
Direct quantitative comparison of reaction rates and yields for 4-chloroquinazoline and this compound under identical conditions is limited in the literature. However, we can compile representative data for the well-studied amination of 4-chloroquinazoline to provide a benchmark for its reactivity.
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Phenyl-4-chloro-6-bromoquinazoline | N-methyl-4-methoxyaniline | THF/H₂O | Microwave (100W) | 10 min | 90 | Nishimura et al. |
| 2-Phenyl-4-chloro-6-fluoroquinazoline | N-methyl-4-methoxyaniline | THF/H₂O | Microwave (100W) | 10 min | 85 | Nishimura et al. |
| 4-Chloro-6,7-dimethoxyquinazoline | Benzylamine | 2-Propanol | Reflux | 24 h | 85 | Gangjee et al. |
| 2,4-Dichloroquinazoline | Aniline | Ethanol | Reflux | 4 h | 78 | Al-Obaidi et al. |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 4-(3-aminopropyl)morpholine | Ethanol | RT | 30 min | 95 | Xue et al. |
This table presents a selection of reported yields for the amination of various 4-chloroquinazoline derivatives. Direct comparison of yields should be made with caution due to variations in substrates and reaction conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the amination of 4-chloroquinazoline.
Protocol 1: Microwave-Assisted Amination of 4-Chloroquinazolines
This protocol is adapted from the work of Nishimura et al. for the N-arylation of 4-chloroquinazolines.[3]
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Substituted N-methylaniline (1.2 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinazoline and the N-methylaniline.
-
Add a 9:1 mixture of THF and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwave energy (e.g., 100 W) at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Conventional Synthesis of 4-Aminoquinazolines
This protocol describes a general method for the reaction of a 4-chloroquinazoline with an amine under conventional heating.
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Ethanol or isopropanol
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve the 4-chloroquinazoline in the chosen alcohol in a round-bottom flask.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux and maintain for the required time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
The following diagram outlines the general experimental workflow for the synthesis of 4-aminoquinazolines from 4-chloroquinazoline.
Caption: General experimental workflow for amination.
Conclusion
For routine nucleophilic substitution at the C4 position of the quinazoline ring, 4-chloroquinazoline remains the substrate of choice due to its well-established reactivity, high yields, and the vast body of literature supporting its use. The chloro group is an excellent leaving group in this system, and reaction conditions are often mild and straightforward.
Researchers should consider the nature of their desired nucleophile, the availability of starting materials, and the desired reaction conditions when choosing between these two valuable synthetic intermediates.
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
The Pivotal Role of the 4-Position: A Comparative Analysis of 4-Quinazolinecarbonitrile's Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 4-quinazolinecarbonitrile against other quinazoline derivatives, supported by experimental data. The quinazoline scaffold is a cornerstone in medicinal chemistry, with substitutions at the 4-position significantly influencing its therapeutic potential. This document delves into the anticancer and antimicrobial properties of this compound and its analogs, presenting a comprehensive analysis of their structure-activity relationships.
The functional group at the 4-position of the quinazoline ring is a critical determinant of its biological activity. This position is a key interaction point with various biological targets, and modifying the substituent can dramatically alter the compound's efficacy and mechanism of action. This guide will compare the biological profile of this compound with quinazolines bearing other key substituents at this position, such as amino (-NH2), hydroxyl (-OH, often in its tautomeric quinazolinone form), and chloro (-Cl) groups.
Comparative Analysis of Biological Activity
The biological activity of 4-substituted quinazolines is diverse, with prominent applications in oncology and infectious diseases. The nature of the substituent at the 4-position dictates the primary therapeutic area and potency.
Anticancer Activity
The quinazoline core is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer. The 4-position plays a crucial role in the interaction with the ATP-binding pocket of the EGFR kinase domain.
While direct comparative studies of this compound with other 4-substituted analogs in the same assays are limited, the development of 4-anilino-3-quinolinecarbonitriles as potent kinase inhibitors provides strong evidence for the favorable role of the nitrile group. This class of compounds emerged from the optimization of 4-anilinoquinazolines, where the introduction of a carbonitrile group at the analogous position significantly enhanced inhibitory activity against kinases like EGFR and Src.
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinazolines | EGFR | Various | Varies (nM to µM range) | [1][2] |
| 4-(3-chloroanilino)quinazoline | EGFR | KB cells | ~0.02 | [1] |
| Quinazolin-4(3H)-one Derivatives | EGFR | NCI-H460 | 0.789 (for compound 6d) | [3] |
| 4-Aminoquinazoline Derivatives | Various | MCF-7 | 22.75 - 52.37 | [4] |
| 4-Chloro-2-phenyl-quinazolines | Various | HCT-116, T98G | 2.0 - 2.8 (for compound 10b) | [5] |
This table summarizes the anticancer activity of various 4-substituted quinazoline classes. Direct comparison is challenging due to variations in specific derivatives and experimental conditions across studies.
The 4-anilinoquinazolines are a well-established class of EGFR inhibitors, with compounds like gefitinib and erlotinib being clinically approved drugs.[6] Their mechanism involves the anilino group at the 4-position forming key hydrogen bonds within the ATP-binding site of the EGFR kinase.
Quinazolin-4(3H)-ones, the tautomeric form of 4-hydroxyquinazolines, also exhibit significant anticancer activity.[3][7][8] Their mode of action can vary, including EGFR inhibition and induction of apoptosis.
4-Aminoquinazoline derivatives have shown broad anticancer potential against various cell lines, with their efficacy being highly dependent on the nature of the amino substituent.[4][9]
4-Chloroquinazolines are primarily important as synthetic intermediates for the preparation of 4-aminoquinazolines and other derivatives.[5] However, some 4-chloro substituted quinazolines have demonstrated intrinsic cytotoxic activity.
The development of 4-anilino-3-quinolinecarbonitriles from their quinazoline counterparts suggests that the electron-withdrawing nature and the linear geometry of the nitrile group at this position can contribute favorably to kinase inhibition.
Antimicrobial Activity
Quinazoline derivatives have also been explored for their potential as antimicrobial agents. The substituent at the 4-position influences the spectrum and potency of their activity.
| Compound Class | Organism(s) | MIC (µg/mL) | Reference | |---|---|---|---|---| | Polyhalobenzonitrile quinazolin-4(3H)-one derivatives | S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans | 0.8 - 3.3 (for compound 7k) |[10] | | Quinazolin-4(3H)-one Derivatives | S. aureus, S. pneumoniae | Varies |[11][12] | | 2,4,6-trisubstituted quinazolines | Gram-positive and Gram-negative bacteria | Varies |[2] |
This table presents the antimicrobial activity of different quinazoline classes. The specific substitutions on the quinazoline ring significantly impact the activity.
Literature reviews indicate that substitutions at the 4-position, particularly with amine or substituted amine groups, can enhance antimicrobial activity.[13] The presence of a polyhalobenzonitrile moiety on the quinazolinone scaffold has been shown to yield potent antimicrobial agents with broad-spectrum activity.[10]
Signaling Pathways and Experimental Workflows
The biological activities of quinazoline derivatives are often mediated through their interaction with specific signaling pathways. As potent kinase inhibitors, a primary mechanism of action for many anticancer quinazolines is the inhibition of the EGFR signaling cascade.
Figure 1: Simplified EGFR Signaling Pathway and Inhibition by 4-Substituted Quinazolines.
The experimental workflow for evaluating the anticancer activity of these compounds typically involves a series of in vitro assays.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
"comparative analysis of 4-quinazolinecarbonitrile synthesis methods"
For researchers and professionals in the field of medicinal chemistry and drug development, the quinazoline scaffold is a cornerstone of many therapeutic agents. The introduction of a nitrile group at the 4-position offers a versatile handle for further chemical modification. This guide provides a comparative analysis of two prominent methods for the synthesis of 4-quinazolinecarbonitrile, offering a side-by-side look at their reaction parameters, yields, and procedural requirements.
Method 1: Palladium-Catalyzed Cyanation of 4-Chloroquinazoline
This approach relies on a well-established palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis. Starting from the readily available 4-chloroquinazoline, this method introduces the nitrile group in a single, efficient step.
Method 2: Cyclization from 2-Aminobenzonitrile
This alternative strategy builds the quinazoline ring from an acyclic precursor that already contains the requisite nitrile group. This method involves the reaction of 2-aminobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate which then undergoes cyclization.
Quantitative Comparison of Synthesis Methods
The choice of synthetic route often depends on factors such as yield, reaction time, and the availability of starting materials and catalysts. The following table summarizes the key quantitative data for the two described methods.
| Parameter | Method 1: Pd-Catalyzed Cyanation | Method 2: Cyclization from 2-Aminobenzonitrile |
| Starting Material | 4-Chloroquinazoline | 2-Aminobenzonitrile, DMF-DMA |
| Key Reagents | Pd-catalyst (e.g., Pd(PPh₃)₄), K₄[Fe(CN)₆] | Acetic Acid |
| Solvent | Dioxane/Water | Acetic Acid |
| Reaction Temperature | 70-100 °C | 85 °C (intermediate), then reflux |
| Reaction Time | 4-12 hours | 2 hours (intermediate) + 3 hours (cyclization) |
| Reported Yield | ~85-95% (representative for similar aryl chlorides) | ~68% (overall yield for a derivative)[1] |
Experimental Protocols
Method 1: Palladium-Catalyzed Cyanation of 4-Chloroquinazoline
This protocol is based on general procedures for palladium-catalyzed cyanation of heteroaryl chlorides.[2][3]
Materials:
-
4-Chloroquinazoline
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Dioxane
-
Water, degassed
-
Potassium acetate (KOAc)
Procedure:
-
To a reaction vessel equipped with a magnetic stir bar, add 4-chloroquinazoline (1 mmol), potassium ferrocyanide (0.5 equiv), and Pd(PPh₃)₄ (1.5 mol%).
-
The vessel is sealed, then evacuated and backfilled with nitrogen three times.
-
Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of potassium acetate (2.5 mL) via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 4-12 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Cyclization from 2-Aminobenzonitrile
This protocol is adapted from the synthesis of a quinazoline derivative starting from 2-aminobenzonitrile and DMF-DMA.[1]
Materials:
-
2-Aminobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Acetic acid
Procedure: Step 1: Synthesis of N'-(2-cyanophenyl)-N,N-dimethylformamidine
-
In a round-bottom flask, a mixture of 2-aminobenzonitrile (1 mmol) and N,N-dimethylformamide dimethyl acetal (2 mmol) is heated at 85 °C for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess DMF-DMA is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude N'-(2-cyanophenyl)-N,N-dimethylformamidine is dissolved in glacial acetic acid.
-
The solution is heated to reflux for 3 hours to effect cyclization.
-
The reaction mixture is then cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the two synthesis methods.
Caption: Workflow for the Palladium-Catalyzed Cyanation of 4-Chloroquinazoline.
Caption: Workflow for the Cyclization Synthesis from 2-Aminobenzonitrile.
Conclusion
Both methods presented offer viable routes to this compound. The palladium-catalyzed cyanation of 4-chloroquinazoline is a more direct approach and is likely to provide higher yields, leveraging the efficiency of modern cross-coupling chemistry. However, it requires a specialized palladium catalyst and careful exclusion of air. The cyclization method starting from 2-aminobenzonitrile is a classical approach that avoids the use of transition metals but may involve an additional step for the formation of the intermediate and potentially a lower overall yield. The choice between these methods will ultimately be guided by the specific needs of the researcher, including scale, available resources, and desired purity.
References
- 1. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 4-Quinazolinecarbonitrile Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques for the structural validation of quinazoline derivatives, using a representative example, 2-morpholino-4-phenylquinazoline, for which detailed crystallographic data is available.
While the primary focus is on the definitive structural elucidation provided by X-ray crystallography, we will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide will delve into the experimental protocols for each technique, present quantitative data in a clear, comparative format, and illustrate the underlying workflows and decision-making processes.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique for structure determination depends on the specific information required, the nature of the sample, and the stage of research. While NMR and FT-IR provide valuable information about the chemical environment and functional groups, single-crystal X-ray diffraction stands alone in its ability to provide a precise and unambiguous three-dimensional atomic arrangement.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FT-IR) Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C) | Presence of specific functional groups |
| Sample Requirement | Single, high-quality crystal (typically >0.1 mm) | Soluble sample (mg scale) | Solid or liquid sample (µg to mg scale) |
| Data Output | Electron density map, CIF file with atomic coordinates | 1D and 2D spectra showing chemical shifts and coupling constants | Spectrum showing infrared absorption bands |
| Primary Application | Absolute structure determination | Elucidation of molecular structure in solution | Identification of functional groups and compound fingerprinting |
| Key Advantage | Unambiguous determination of stereochemistry and conformation | Provides information about the molecule's structure in its solution state | Rapid and non-destructive analysis |
| Key Limitation | Requires the growth of a suitable single crystal | Can be complex to interpret for large molecules; does not provide bond lengths/angles directly | Provides limited information on the overall molecular framework |
In-Depth Analysis: 2-Morpholino-4-phenylquinazoline as a Case Study
To illustrate the power of X-ray crystallography, we will refer to the crystallographic data for 2-morpholino-4-phenylquinazoline (CCDC Deposition Number: 2081760).
X-ray Crystallography Data
The single-crystal X-ray diffraction analysis of 2-morpholino-4-phenylquinazoline yielded the following key crystallographic parameters:
| Parameter | Value |
| Chemical Formula | C₁₈H₁₇N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.138(3) Å, b = 12.019(4) Å, c = 12.870(4) Å |
| α = 90°, β = 100.996(12)°, γ = 90° | |
| Volume | 1537.2(8) ų |
| Z | 4 |
| Temperature | 150(2) K |
| Wavelength | 1.54184 Å |
| R-factor (R1) | 0.049 |
| Goodness-of-fit (S) | 1.11 |
These parameters provide a highly accurate and detailed picture of the molecule's solid-state structure, including the precise arrangement of atoms and their bonding distances and angles.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for evaluating the data and reproducibility of the results.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals of the quinazoline derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate structure. The quality of the final structure is assessed by parameters such as the R-factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: A few milligrams of the quinazoline derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivity between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are analyzed to deduce the molecular structure. For quinazoline derivatives, characteristic signals in the aromatic region (typically 7-9 ppm in ¹H NMR) and specific shifts for substituents are observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is scanned with infrared radiation over a specific range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For quinazoline derivatives, characteristic peaks for C=N, C=C aromatic stretching, and C-H bending are typically observed. For instance, quinazolines often exhibit strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹ due to aromatic ring vibrations.[1]
Visualizing the Process and Logic
To further clarify the workflows and decision-making involved in structural validation, the following diagrams are provided.
References
A Spectroscopic Comparison of 4-Quinazolinecarbonitrile and Its Derivatives: A Guide for Researchers
An objective analysis of the spectroscopic characteristics of 4-quinazolinecarbonitrile and its derivatives, providing key experimental data and protocols for researchers, scientists, and drug development professionals.
This guide offers a comparative overview of the spectroscopic properties of this compound and its various derivatives. By summarizing key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to serve as a valuable resource for the identification, characterization, and structural elucidation of this important class of heterocyclic compounds.
Spectroscopic Data Summary
The following tables provide a consolidated summary of the key spectroscopic data for this compound and a selection of its derivatives, as reported in the scientific literature.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-2 | H-5 | H-6 | H-7 | H-8 | Other Protons | Solvent |
| 4,7-dichloro-6-nitroquinazoline | 9.15 (s) | 8.45 (s) | - | - | 8.73 (s) | - | Not Specified |
| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | - | - | - | - | - | 4.53 (s, 2H, CH₂-S-), 7.26-8.11 (m, 10H, 9ArH + NH) | DMSO-d₆ |
| Dimethyl-5-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)-pyridazin-3,4-dicarboxylate | - | - | - | - | - | 3.64 (s, 3H, -COOCH₃), 3.78 (s, 3H, -COOCH₃), 7.08-7.81 (m, 9H, ArH), 8.07 (s, 1H, C₆-Hpyridazin) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Other Carbons | Solvent |
| 4,7-dichloro-6-nitroquinazoline | 154.2 | 155.1 | 149.8 | 122.5 | 146.3 | 135.2 | 130.1 | 120.3 | - | Not Specified |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C≡N Stretch | C=O Stretch | C=C/C=N Stretch | N-H/O-H Stretch | Other Key Bands |
| This compound Derivatives (General) | 2260-2220 (Aromatic Nitriles)[1] | - | 1600-1400 (Aromatic C-C)[2][3] | - | 3100-3000 (Aromatic C-H)[2][3] |
| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | - | 1665 | - | 3444, 3130 (NH) | 1262 (C=S)[4] |
| Phenolic Quinazolin-4(3H)-one Derivatives | - | 1697-1628 | 1558-1547 (C=N) | 3487-3099 (O-H) | -[5] |
| Dimethyl-5-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)-pyridazin-3,4-dicarboxylate | - | 1734, 1689 | - | 3437, 3261 (NH) | -[4] |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions | Ionization Method |
| 4,7-dichloro-6-nitroquinazoline | 243 | Not Specified | Not Specified |
| 3-phenyl-2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methylthio)quinazolin-4(3H)-one | 368 | 266, 264, 253, 230, 221 (100%), 167, 144, 143, 119, 91, 77 | EI |
| N-(1,3-dioxoisoindolin-2-yl)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio) acetamide | 456 | 295 (100%) | EI |
| 4-Phenyl-3-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl methyl thio)-1,2,4-triazol-5(1H)thione | 443 | Not Specified | EI |
Table 5: UV-Vis Spectroscopic Data (λₘₐₓ, nm)
| Compound Class | π → π* Transition | n → π* Transition | Solvent |
| Quinazoline Derivatives | 240-300 | 310-425 | Acetonitrile[6] |
| BG1189 and BG1190 (Quinazoline Derivatives) | ~250-350 | ~350-500 | DMSO[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized from common practices found in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on spectrometers operating at frequencies of 300 MHz, 400 MHz, or 600 MHz for ¹H NMR and corresponding frequencies for ¹³C NMR.[8][9]
-
Sample Preparation: Approximately 5-20 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9] The solution is then transferred to an NMR tube.
-
Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).[8]
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are commonly recorded on a Fourier Transform Infrared (FT-IR) spectrometer.[8]
-
Sample Preparation: Solid samples are often analyzed using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) accessories can be used for direct analysis of solid or liquid samples.[9]
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. Absorption frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with analyzers such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.[10] High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements to determine elemental compositions.[9]
-
Sample Preparation: Samples are dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-2 mg/mL).[9] For direct infusion, the sample solution is introduced directly into the ion source. For LC-MS, the sample is injected into a liquid chromatograph for separation prior to entering the mass spectrometer.
-
Data Acquisition: The instrument is operated in either positive or negative ion mode. Data is reported as a mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., acetonitrile, DMSO, water).[6][7] The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelengths of maximum absorbance (λₘₐₓ) are reported in nanometers (nm).
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for structural confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of quinazoline derivatives.
Caption: Logical relationship for structural confirmation using combined spectroscopic data.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Assessing the Drug-Like Properties of 4-Quinazolinecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several approved drugs, particularly in oncology. 4-Quinazolinecarbonitrile, as a derivative of this privileged scaffold, presents a promising starting point for novel drug discovery programs. However, early and rigorous assessment of its drug-like properties is paramount to mitigate the risk of late-stage attrition. This guide provides a comparative analysis of the key drug-like attributes of this compound against established quinazoline-based therapeutics: gefitinib, erlotinib, and lapatinib. The presented data, compiled from publicly available sources, serves as a benchmark for researchers embarking on the development of novel this compound analogs.
Executive Summary of Comparative Drug-Like Properties
The following table summarizes the critical Absorption, Distribution, Metabolism, and Excretion (ADME) and cytotoxicity properties of the comparator drugs. While experimental data for this compound is not available in the public domain, the data for the approved drugs provides a crucial frame of reference for the expected performance of novel derivatives.
| Property | Gefitinib | Erlotinib | Lapatinib | This compound (Predicted/Target Profile) |
| Molecular Weight ( g/mol ) | 446.9 | 393.4 | 581.1 | ~169.17 |
| Aqueous Solubility | Low, pH-dependent solubility.[1][2][3] | Very slightly soluble in water, pH-dependent.[4] | Practically insoluble in water. | Target: >50 µM in physiological buffers |
| Permeability (PAMPA) | High permeability (BCS Class II).[3] | High permeability (BCS Class II).[4][5] | High permeability (BCS Class II). | Target: High (Papp > 1 x 10⁻⁶ cm/s) |
| Metabolic Stability (Human Liver Microsomes) | Primarily metabolized by CYP3A4.[6][7][8] | Primarily metabolized by CYP3A4.[4][9][10] | Primarily metabolized by CYP3A4 and CYP3A5.[11][12][13] | Target: Moderate to high stability (t½ > 30 min) |
| Cytotoxicity (IC50) | Varies by cell line, e.g., ~3.98 µM (median across various tumors)[14], 31.0 µM (H1650)[15], 8.42 µM (A549).[16] | Varies by cell line, e.g., potent inhibition of EGFR.[9][17] | Varies by cell line, potent dual inhibitor of EGFR and HER2. | Target: Potent and selective against target cancer cell lines |
Key Signaling Pathways
Gefitinib, erlotinib, and lapatinib primarily exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. The primary targets are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Understanding these pathways is crucial for designing novel inhibitors based on the this compound scaffold.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any drug discovery project. Below are detailed protocols for the key in vitro assays used to assess the drug-like properties discussed in this guide.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Analysis: Determine the concentration of the compound remaining in solution after filtering out any precipitate. This is typically done using LC-MS/MS or UV-Vis spectroscopy by comparing to a standard curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To assess the passive permeability of a compound across an artificial lipid membrane, predicting its potential for intestinal absorption.
Methodology:
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Donor Solution: The test compound is dissolved in a buffer solution (pH adjusted to mimic the gastrointestinal tract, e.g., pH 6.5) and added to the wells of the filter (donor) plate.
-
Acceptor Solution: The filter plate is placed on top of an acceptor plate containing a buffer solution (e.g., pH 7.4).
-
Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS. The permeability coefficient (Papp) is then calculated.
Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing liver microsomes (human or other species), a buffer solution (pH 7.4), and the test compound at a specific concentration (e.g., 1 µM).
-
Initiation: The metabolic reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes). A control reaction without NADPH is also run.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cytotoxicity Assay (MTT Assay)
Purpose: To assess the cytotoxic effect of a compound on a cancer cell line, providing a measure of its anti-proliferative activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plate is incubated for a few hours to allow for formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the concentration of the compound that inhibits cell growth by 50% (IC50).
Conclusion
The assessment of drug-like properties is a critical, data-driven process in modern drug discovery. While this compound represents a promising starting scaffold, its success as a therapeutic agent will be contingent on a favorable balance of potency, solubility, permeability, metabolic stability, and a clean safety profile. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can make more informed decisions in the design and optimization of novel this compound derivatives, ultimately increasing the probability of developing a successful clinical candidate. Direct experimental evaluation of this compound and its analogs using the outlined assays is strongly recommended to generate robust, project-specific data.
References
- 1. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques | MDPI [mdpi.com]
- 4. Monitoring of erlotinib in pancreatic cancer patients during long-time administration and comparison to a physiologically based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erlotinib complexation with randomly methylated β-cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of genetic polymorphisms on gefitinib pharmacokinetics and adverse drug reactions in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. lapatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Human metabolism of lapatinib, a dual kinase inhibitor: implications for hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
"in vitro cytotoxicity comparison of 4-quinazolinecarbonitrile analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of various quinazoline analogs, with a focus on quinazolinone derivatives due to the limited availability of specific data on 4-quinazolinecarbonitrile analogs in the reviewed literature. The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various quinazoline derivatives against a panel of human cancer cell lines. This data, extracted from multiple studies, allows for a direct comparison of the cytotoxic potential of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Quinazolin-4(3H)-one Hydrazides | Lapatinib | |||
| 3a | MCF7 | 0.20 ± 0.02 | Lapatinib | 11.11 ± 1.03 |
| 3j | MCF7 | 0.20 ± 0.02 | Lapatinib | 11.11 ± 1.03 |
| Various | A2780 | 0.14 - 0.84 | Lapatinib | 11.11 ± 1.03 |
| Series 2: 2,3-disubstituted quinazolin-4(3H)-one derivatives | Sorafenib | |||
| 5a | HepG2 | > 100 | Sorafenib | 9.88 ± 0.89 |
| 5b | HepG2 | 15.34 ± 1.21 | Sorafenib | 9.88 ± 0.89 |
| 5c | HepG2 | 33.12 ± 2.15 | Sorafenib | 9.88 ± 0.89 |
| Series 3: Quinazolinone-thiazol hybrids | - | - | ||
| A3 | PC3 | 10 | - | - |
| A3 | MCF-7 | 10 | - | - |
| A3 | HT-29 | 12 | - | - |
| A2 | PC3 | Active | - | - |
| B4 | PC3 | Active | - | - |
| A1 | PC3 | Active | - | - |
| A5 | MCF-7 | Active | - | - |
| A2 | MCF-7 | Active | - | - |
| A5 | HT-29 | Active | - | - |
| A6 | HT-29 | Active | - | - |
Note: "Active" indicates that the compound showed cytotoxic activity, but the specific IC50 value was not provided in the referenced text.
Experimental Protocols
The most commonly employed method for determining the in vitro cytotoxicity of the compounds listed above is the MTT assay.[1][2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[4] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (quinazoline analogs)
-
MTT solution (typically 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug. A control group of untreated cells is also maintained.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution is added to each well. The plates are then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization agent is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 550 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an in vitro cytotoxicity assay.
Signaling Pathways
Due to the broad structural diversity of the presented quinazoline analogs, a single, universally applicable signaling pathway cannot be definitively described. The cytotoxic effects of these compounds are likely mediated through various mechanisms, including but not limited to the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest. Further research, such as molecular docking studies and western blot analysis, would be required to elucidate the specific signaling pathways affected by each analog.
References
"evaluating the inhibitory potency of 4-quinazolinecarbonitrile on target enzymes"
A detailed guide for researchers on the inhibitory potency of 4-quinazolinecarbonitrile derivatives against Epidermal Growth Factor Receptor (EGFR), benchmarked against established clinical inhibitors.
This guide provides a comprehensive comparison of the inhibitory capabilities of a representative this compound compound, PD153035, and other prominent EGFR inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating the potential of this chemical scaffold in the design of novel therapeutics.
Inhibitory Potency Against EGFR
The inhibitory activity of selected compounds against the Epidermal Growth Factor Receptor (EGFR) is summarized below. The data, presented as IC50 values, indicates the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound | Scaffold | Target Enzyme | IC50 (nM) | Reference Compound(s) |
| PD153035 | 4-Anilinoquinazoline | EGFR | 0.025 | - |
| Erlotinib | 4-Anilinoquinazoline | EGFR | 2 | Gefitinib, Lapatinib |
| Gefitinib | 4-Anilinoquinazoline | EGFR | 26 - 57 | Erlotinib, Lapatinib |
| Lapatinib | 4-Anilinoquinazoline | EGFR, HER2 | 10.8 | Erlotinib, Gefitinib |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[1][2][3][4]
Experimental Protocols
The following is a generalized protocol for an in vitro kinase assay to determine the inhibitory potency of compounds against EGFR. This protocol is based on commonly used methodologies in the field.
EGFR Kinase Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Stop solution (containing EDTA)
-
Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase and a suitable HRP substrate for colorimetric detection, or a fluorescent-based detection system)
-
384-well microplates
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the final desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and the biotinylated peptide substrate in kinase buffer to their optimal concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a pre-warmed mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of the stop solution to each well.
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for signal development.
-
Read the plate using a suitable microplate reader (e.g., measuring absorbance for colorimetric assays or fluorescence for fluorescent assays).
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to many cellular processes. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
Caption: EGFR signaling pathway and the point of inhibition by this compound derivatives.
References
A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of 4-Quinazolinecarbonitrile Derivatives and Related Analogs
The study of Quantitative Structure-Activity Relationships (QSAR) is a crucial component in the field of drug discovery and development, enabling researchers to predict the biological activity of chemical compounds based on their molecular structures. This guide provides a comparative analysis of QSAR studies on 4-quinazolinecarbonitrile derivatives and related quinazoline analogs, with a focus on their anticancer activities. By examining different QSAR models, experimental protocols, and the molecular targets involved, this document aims to offer valuable insights for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize key findings from various QSAR studies on quinazoline derivatives, highlighting the statistical robustness and predictive power of the developed models. These studies often employ techniques like Multiple Linear Regression (MLR) and 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Table 1: Comparison of 2D-QSAR Models for Quinazoline Derivatives
| Model Type | Target Activity | Key Descriptors | Statistical Parameters | Reference |
| MLR | Tyrosine Kinase Inhibition | Topological (κ1, χ3), Quantum Chemical (μT, μx, qN) | Not specified in abstract | [1] |
| GA-PLS | Anticancer (Breast Cancer) | Constitutional, Functional, Chemical, RDF, 2D Autocorrelation, Charge | Not specified in abstract | [2] |
| MLR | Anticancer (Breast Cancer) | Not specified in abstract | R² = 0.919, Q²cv = 0.819, R²pred = 0.7907 | [3] |
Table 2: Comparison of 3D-QSAR Models for Quinazoline Derivatives
| Model Type | Target | Fields Used | Statistical Parameters | Reference |
| CoMFA | Cytotoxic Activity (DHFR) | Steric, Electrostatic | Not specified in abstract | [4] |
| CoMFA | EGFR Inhibition | Steric, Electrostatic | Not specified in abstract | [5] |
| CoMSIA | EGFR Inhibition | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Not specified in abstract | [5] |
Experimental Protocols
The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the results. Below are detailed protocols for key experiments cited in the literature.
Protocol 1: 2D-QSAR Model Development
-
Data Set Preparation: A series of quinazoline derivatives with known biological activities (e.g., IC50 values) is selected. The biological activities are typically converted to a logarithmic scale (pIC50).
-
Molecular Descriptor Calculation: A wide range of molecular descriptors, including topological, electronic, and physicochemical properties, are calculated for each molecule using specialized software.
-
Data Set Splitting: The entire dataset is divided into a training set for model development and a test set for external validation.
-
Model Building: Multiple Linear Regression (MLR) or other statistical methods are used to establish a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).
-
Model Validation: The developed model is validated using various statistical parameters such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred) for the test set.
Protocol 2: 3D-QSAR (CoMFA/CoMSIA) Study
-
Molecular Modeling and Alignment: The 3D structures of all compounds in the dataset are generated and aligned based on a common scaffold or by docking them into the active site of a target protein.[5]
-
Generation of Molecular Fields:
-
Partial Least Squares (PLS) Analysis: PLS is used to correlate the variations in the 3D fields with the changes in biological activity.
-
Model Validation: The predictive ability of the CoMFA and CoMSIA models is assessed using statistical parameters similar to those in 2D-QSAR, such as Q² and R²pred.
-
Contour Map Analysis: The results are visualized as 3D contour maps, which indicate the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity.
Protocol 3: Molecular Docking
-
Preparation of Protein and Ligands: The 3D structure of the target protein (e.g., EGFR, DHFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added. The 3D structures of the quinazoline derivatives are prepared and optimized.
-
Docking Simulation: The ligands are docked into the active site of the protein using docking software. The program explores various possible conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The binding affinity of each ligand is estimated using a scoring function. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[2][4]
Visualizations
Experimental Workflow for a QSAR Study
A generalized workflow for conducting a QSAR study.
Signaling Pathway of Epidermal Growth Factor Receptor (EGFR)
Many quinazoline derivatives exhibit anticancer activity by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[6]
Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
- 1. Quantitative structure-activity relationship analysis of 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors by multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Quinazolinecarbonitrile: A Guide for Laboratory Professionals
The primary and highly recommended method for the disposal of 4-Quinazolinecarbonitrile and any contaminated materials is through a licensed hazardous waste disposal company.[1] All materials that have come into contact with this compound should be treated as hazardous chemical waste.[1][2]
Immediate Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not found, SDS for similar quinazoline derivatives indicate potential hazards such as being harmful if swallowed or in contact with skin. Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)[1]
-
Safety goggles and a face shield[1]
-
A properly fitted laboratory coat[1]
-
Respiratory protection (e.g., N95 dust mask) if handling the compound as a powder outside of a chemical fume hood[1]
Operational Plan for Waste Management
A systematic approach to waste management is crucial for ensuring laboratory safety and environmental compliance.
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste.[1]
-
This waste stream should be segregated from other chemical wastes, especially strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[1] Do not mix halogenated and non-halogenated solvent wastes.
2. Waste Collection and Containerization:
-
Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container.[1]
-
Wastes must be stored in containers made of a compatible material.[3]
-
All waste containers must have tightly fitting caps and be kept closed at all times except when waste is actually being added.[3]
3. Labeling:
-
Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[1][2] Do not use abbreviations or chemical formulas.[1]
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[1]
5. Disposal Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.[1]
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[1] Landfill disposal is not recommended.[1] Under no circumstances should this chemical waste be discharged into sewers or waterways.[4]
Disposal Workflow
The following diagram illustrates a general workflow for the proper disposal of this compound waste.
Caption: General workflow for hazardous chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling 4-Quinazolinecarbonitrile
For laboratory professionals engaged in research and development, particularly in the pharmaceutical sector, ensuring safety during the handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the use of 4-Quinazolinecarbonitrile. The following procedures and recommendations are compiled to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical safety goggles.[2][4] | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | Standard laboratory coat.[2][4] | Not generally required if handled within a certified chemical fume hood.[2] |
| Conducting reactions and transfers | Chemical safety goggles or a face shield for splash hazards.[2][5] | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | Chemical-resistant lab coat or apron. | Use in a well-ventilated area or with a fume hood.[4] |
| Handling spills | Chemical safety goggles and a face shield.[2] | Double-gloved with chemical-resistant gloves (e.g., Nitrile).[6] | Disposable, fluid-repellent coveralls or gown.[6] | A NIOSH-approved respirator may be necessary depending on the spill size and ventilation.[5] |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles.[2][4] | Chemical-resistant gloves (e.g., Nitrile rubber).[2][4] | Standard laboratory coat.[2][4] | Not generally required if waste is properly contained and handled in a ventilated area. |
Standard Operating Procedure for Use
The following workflow outlines the necessary steps for safely handling this compound from preparation to disposal.
Caption: Standard Operating Procedure for this compound.
Chemical Spill Management
In the event of a spill, a quick and informed response is crucial to ensure the safety of all laboratory personnel. The following flowchart details the procedural steps for managing a spill of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. benchchem.com [benchchem.com]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
